2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol
Description
Properties
IUPAC Name |
2-amino-2-(4-methoxynaphthalen-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13-7-6-10(12(14)8-15)9-4-2-3-5-11(9)13/h2-7,12,15H,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSARAPTEFAJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-27-5 | |
| Record name | 2-Amino-2-(4-methoxy-1-naphthyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical and physical properties of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.
An In-depth Technical Guide to the Predicted Chemical and Physical Properties of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a predictive guide based on established chemical principles and data from structurally analogous compounds. As of the time of writing, 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol is not a widely cataloged or characterized compound. This guide is intended to serve as a foundational resource for researchers who may synthesize and characterize this molecule.
Introduction
2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol represents a novel chemical entity incorporating a naphthalene scaffold, a structural motif present in numerous biologically active compounds. The presence of an amino alcohol side chain further suggests potential for diverse chemical interactions and biological activities. This guide provides a comprehensive overview of the predicted chemical and physical properties of this compound, along with detailed protocols for its characterization. The insights presented herein are derived from the analysis of structurally related molecules and established principles in organic and analytical chemistry.
Molecular Structure and Chemical Identity
The fundamental step in understanding the properties of a molecule is to define its structure. The IUPAC name for the topic compound is 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.
Molecular Formula: C₁₃H₁₅NO₂
Molecular Weight: 217.26 g/mol
Structure:
Figure 1: Chemical Structure of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including its suitability for pharmaceutical development.
| Property | Predicted Value/Characteristic |
| Appearance | Expected to be a solid at room temperature, likely a crystalline powder, given the rigidity of the naphthalene core and the presence of hydrogen bonding functional groups. Color could range from white to off-white or pale yellow. |
| Solubility | Due to the polar amino and hydroxyl groups, it is expected to have some solubility in polar protic solvents like methanol and ethanol. Solubility in water is likely to be low due to the large, hydrophobic naphthalene ring. It is expected to be soluble in organic solvents like DMSO and DMF. |
| pKa | The primary amine is expected to be basic, with a predicted pKa of the conjugate acid in the range of 9-10, similar to other primary amines. The hydroxyl group is weakly acidic, with a pKa likely above 14. |
| LogP | The octanol-water partition coefficient (LogP) is predicted to be moderately positive, indicating a degree of lipophilicity conferred by the naphthalene and methoxy groups, balanced by the hydrophilic amino alcohol moiety. |
Proposed Synthetic Pathway
A plausible and efficient synthesis is crucial for the exploration of a novel compound's properties. A potential retrosynthetic analysis suggests that 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol could be synthesized from 4-methoxy-1-naphthaldehyde.
Figure 2: Proposed Synthetic Workflow for 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol
Rationale for Synthetic Choices: The Henry reaction is a classic carbon-carbon bond-forming reaction that is well-suited for the addition of a nitroalkane to an aldehyde. The subsequent reduction of the nitro group to a primary amine is a high-yielding and well-established transformation. Catalytic hydrogenation is often preferred for its cleaner reaction profile, though more potent reducing agents like lithium aluminum hydride can also be effective.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Figure 3: Analytical Workflow for Compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 8.2 | m | 6H | Aromatic protons of the naphthalene ring |
| ~ 4.5 - 5.0 | m | 1H | CH-N |
| ~ 3.9 | s | 3H | OCH₃ |
| ~ 3.5 - 3.8 | m | 2H | CH₂OH |
| ~ 1.5 - 2.5 | br s | 3H | NH₂ and OH (exchangeable with D₂O) |
Rationale for Predictions:
-
Aromatic protons on a naphthalene ring typically appear in the downfield region of 7.0-8.5 ppm.[1][2] The exact shifts and coupling patterns will depend on the substitution pattern.
-
The methoxy protons are expected to be a sharp singlet around 3.9 ppm.
-
The protons of the amino alcohol side chain will be in the aliphatic region, with the benzylic proton being the most downfield due to its proximity to the aromatic ring and the nitrogen atom.
-
The protons of the amine and alcohol groups are exchangeable and will likely appear as a broad singlet. Their integration value may not be exact.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and determine the chemical shifts and coupling constants. To confirm the assignment of exchangeable protons, a D₂O shake experiment can be performed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[3][4]
Predicted Mass Spectrum Data (Electrospray Ionization - ESI+):
| m/z | Assignment |
| 218.11 | [M+H]⁺ (protonated molecule) |
| 200.10 | [M+H - H₂O]⁺ |
| 187.09 | [M+H - CH₂OH]⁺ |
| 171.08 | [M+H - NH₂CH₂OH]⁺ |
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Analysis: Identify the molecular ion peak and analyze any significant fragment ions to support the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H and N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| ~ 1600, ~1500 | Medium | Aromatic C=C stretching |
| ~ 1250 | Strong | Aryl-O stretching (ether) |
| ~ 1050 | Strong | C-O stretching (alcohol) |
Potential Biological Activity and Applications
While the biological activity of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol is unknown, its structural motifs suggest several avenues for investigation. The naphthalene ring is a well-known pharmacophore present in drugs such as Naproxen and Propranolol. Amino alcohols are also common in pharmaceuticals, including beta-blockers and certain psychoactive agents. Therefore, this compound could be a candidate for screening in assays related to:
-
Anticancer Activity: Many naphthalene derivatives have shown cytotoxic effects against various cancer cell lines.[5]
-
Antimicrobial Activity: The combination of an aromatic ring and an amino alcohol side chain can be found in some antimicrobial agents.
-
Neurological Activity: The structural similarity to some adrenergic receptor ligands suggests potential activity in the central or peripheral nervous system.
Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological effects of this compound.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the chemical and physical properties of the novel compound 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol. By leveraging data from analogous structures and established analytical methodologies, this document serves as a valuable resource for researchers aiming to synthesize, characterize, and explore the potential applications of this molecule. The detailed protocols and predicted data offer a solid foundation for future experimental work in the fields of synthetic chemistry, analytical chemistry, and drug discovery.
References
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Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
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American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
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LookChem. (n.d.). 2-Aminoethanol: Comprehensive Overview and Applications. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
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Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved from [Link]
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ResearchGate. (2025, August 10). Mass Spectrometry Imaging of Small Molecules Methods and Protocols. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Ethanolamine. Retrieved from [Link]
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YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Australian Government Department of Health. (2013, September 12). Ethanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]
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ACS Publications. (2017, February 28). 2-Aminoethanol | ACS Reagent Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2′-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal-binding properties of 2-aminoethanol. (a) ¹H NMR spectra (left).... Retrieved from [Link]
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NIST. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]-. Retrieved from [Link]
-
PubChem. (n.d.). 2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-[Methoxy(methyl)amino]ethanol. Retrieved from [Link]
- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
MDPI. (n.d.). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. Retrieved from [Link]
-
MDPI. (n.d.). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino.... Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 2-[[2-(1,3-Benzodioxol-5-yl)-1-methylethyl]amino]ethanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Cas 35265-04-4,2-[(1-methylpropyl)amino]ethanol. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Amino-2-(1-Naphthyl)Ethanol. Retrieved from [Link]
-
NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]
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Chemsrc. (2025, August 26). 2-Amino-1-(4-methoxyphenyl)ethanol | CAS#:46084-23-5. Retrieved from [Link]
-
PubChem. (n.d.). 2-((2-Methoxyethyl)amino)ethan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). Ethanol, 2-(alpha-methylphenethyl)amino-. Retrieved from [Link]
Sources
In silico modeling of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol receptor binding.
Executive Summary
This technical guide outlines the computational framework for modeling the receptor binding profile of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol (hereafter referred to as AMNE ).[1] Structurally, AMNE presents a naphthalene core substituted with a methoxy group and a chiral amino-ethanol tail.[1] This scaffold is a bioisostere of classical arylethanolamine neurotransmitters (e.g., norepinephrine), suggesting high affinity for G-Protein Coupled Receptors (GPCRs), specifically the
This guide deviates from standard "button-pushing" tutorials. It focuses on the causality of method selection —why we choose specific force fields, how we handle the bulky naphthalene moiety during docking, and how to validate the stability of the predicted salt bridges using Molecular Dynamics (MD).
Structural Analysis & Ligand Preparation
Before engaging any target, the ligand must be rigorously characterized. AMNE contains a basic amine and a chiral center at the C2 position.
Stereochemistry & Conformational Sampling
The IUPAC name implies a chiral center at the carbon attaching the amino group and the naphthalene ring.
-
Chirality: The biological activity of arylethanolamines is stereospecific. For
-adrenergic receptors, the (R)-enantiomer of norepinephrine is active, but for synthetic analogues, the eutomer (active enantiomer) must be determined.[1]-
Protocol: Generate both (R)-AMNE and (S)-AMNE enantiomers.
-
-
Protonation State: The aliphatic amine (
) will be protonated (+1 charge) at physiological pH (7.4). This is critical for forming the canonical salt bridge with Asp113 in -ARs.[1]
Ligand Preparation Workflow
Tools: Schrödinger LigPrep / OpenBabel
-
Structure Generation: Convert 2D SMILES to 3D structure.
-
Ionization: Generate states at pH
using Epik or PropKa. Retain only the cation (+1). -
Energy Minimization: Apply OPLS4 force field to relieve steric clashes in the bulky methoxy-naphthalene core.
Target Selection: The -Adrenergic Receptor[1][2]
While AMNE may bind various monoamine targets, the
-
Primary Target: Human
-AR. -
PDB Selection: 2RH1 (bound to Carazolol).
-
Rationale: High resolution (2.4 Å) and the inverse agonist carazolol occupies the orthosteric site, keeping the receptor in a conformation accessible to bulky antagonists like AMNE.
-
In Silico Protocol: Induced Fit Docking (IFD)[1]
Standard rigid-receptor docking (SP/XP) often fails with naphthalene derivatives because the bulky aromatic rings require subtle induced-fit rearrangements of residues like Phe290 and Trp286 .[1]
The Computational Pipeline (Diagram)
Figure 1: The Induced Fit Docking (IFD) workflow designed to accommodate the bulky naphthalene core of AMNE within the orthosteric binding site.[1]
Step-by-Step Methodology
Step 1: Grid Generation[1][2]
-
Center: Define the grid box centroid using the co-crystallized ligand (Carazolol) in PDB 2RH1.
-
Constraints: Define a H-bond constraint on Asp113 (OD1/OD2). This forces the protonated amine of AMNE to anchor correctly, mimicking the endogenous neurotransmitter.
Step 2: Induced Fit Docking (IFD) Parameters[1]
-
Initial Docking: Glide SP (Standard Precision) with Van der Waals radii scaling of 0.5 for receptor and ligand (soft docking).
-
Prime Refinement: Refine residues within 5.0 Å of ligand poses.
-
Final Scoring: Glide XP (Extra Precision).
Step 3: Selection Criteria
Filter poses based on:
-
XP GScore: Expect < -9.0 kcal/mol.
-
Salt Bridge: Distance between AMNE-NH3+ and Asp113-COO- must be < 3.5 Å.[1]
-
Pi-Pi Stacking: Naphthalene ring interaction with Phe290 or Phe193 .[1]
Interaction Analysis & Mechanism
The binding of AMNE is driven by a combination of electrostatics and hydrophobic enclosure.
Predicted Binding Mode
| Interaction Type | Receptor Residue | Ligand Moiety | Function |
| Salt Bridge | Asp113 (TM3) | Protonated Amine | Critical Anchor: Mimics norepinephrine binding.[1] |
| H-Bond (Donor) | Ser203 / Ser207 (TM5) | Hydroxyl (-OH) | Orients the chiral tail.[1] |
| Pi-Pi T-Shaped | Phe290 (TM6) | Naphthalene Ring | Stabilizes the bulky aromatic core.[1] |
| Hydrophobic | Val114, Trp286 | Methoxy Group | Accommodates the 4-methoxy substituent.[1] |
Signaling Pathway Impact
AMNE, being a bulky naphthalene derivative, likely acts as a competitive antagonist (Beta-blocker).[1] It occupies the orthosteric site, preventing norepinephrine binding, thereby blocking the
Figure 2: Pharmacological Logic. AMNE acts as a competitive antagonist, preventing the conformational change required for Gs-protein coupling and subsequent cAMP production.[1]
Molecular Dynamics (MD) Validation
Static docking provides a snapshot; MD simulation proves the stability of the complex over time.
Protocol (GROMACS / Desmond)[1]
-
System:
-AR + AMNE in a POPC membrane bilayer.[1] -
Solvent: TIP3P water model + 0.15M NaCl (neutralizing charge).
-
Duration: 100 ns production run.
-
Ensemble: NPT (310 K, 1.01325 bar).
Key Metrics for Success
-
Ligand RMSD: Must stabilize < 2.5 Å relative to the initial docked pose.
-
Salt Bridge Persistence: The distance between the amine N and Asp113 O must remain < 4.0 Å for > 80% of the simulation time.
-
Methoxy Rotation: Monitor the dihedral angle of the 4-methoxy group to ensure it does not clash with Trp286 .
References
-
Warne, T., et al. (2008). Structure of a beta1-adrenergic G-protein-coupled receptor.[1] Nature, 454(7203), 486-491.[1] Link[1]
-
Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes.[1] Journal of Medicinal Chemistry, 49(21), 6177-6196.[1] Link[1]
-
Kobilka, B. K. (2011). Structural insights into adrenergic receptor function and pharmacology. Trends in Pharmacological Sciences, 32(4), 213-218.[1] Link[1]
-
Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.[1] Journal of Chemical Theory and Computation, 12(1), 281-296.[1] Link[1]
-
Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX, 1-2, 19-25.[1] Link
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An In-depth Technical Guide to 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol, a chiral amino alcohol with significant potential in medicinal chemistry and materials science. The document details the compound's chemical identity, including its CAS number and IUPAC name, and presents a plausible, detailed synthetic protocol. Furthermore, it explores the anticipated biological activities and therapeutic applications of this molecule, drawing parallels with structurally related naphthalene derivatives that have shown promise as anticancer, acetylcholinesterase, and carbonic anhydrase inhibitors. The guide also outlines key analytical methodologies for the characterization and quality control of the compound. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel naphthalene-based compounds.
Introduction and Chemical Identity
2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol is a synthetic organic compound featuring a naphthalene core substituted with methoxy, amino, and ethanol groups. Its structural complexity, including a chiral center, makes it an attractive candidate for investigation in various fields, particularly in the development of novel therapeutic agents and chiral ligands for asymmetric synthesis. The presence of the naphthalene moiety, a common scaffold in biologically active molecules, suggests a range of potential pharmacological activities.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol | Fluorochem[1] |
| CAS Number | 910443-27-5 | Fluorochem[1] |
| Molecular Formula | C₁₃H₁₅NO₂ | - |
| Molecular Weight | 217.27 g/mol | Fluorochem[1] |
| Canonical SMILES | COC1=CC=C(C(N)CO)C2=CC=CC=C12 | Fluorochem[1] |
Synthesis Protocol: A Plausible Route
Step 1: Synthesis of the Schiff Base Intermediate
The initial step involves the condensation of 4-methoxynaphthalene-1-carbaldehyde with a suitable aminating agent to form a Schiff base (imine). This reaction is a well-established method for forming carbon-nitrogen double bonds. The synthesis of a similar Schiff base from 4-methoxynaphthalene-1-carbaldehyde has been reported, validating the feasibility of this approach.
Reaction:
A similar reaction has been documented, demonstrating the viability of this synthetic step.
Step 2: Reduction of the Schiff Base to the Amino Alcohol
The second step involves the reduction of the imine intermediate to the desired amino alcohol. This can be achieved using a variety of reducing agents, with sodium borohydride being a common and effective choice for its selectivity and mild reaction conditions.
Detailed Experimental Protocol:
Materials:
-
4-methoxynaphthalene-1-carbaldehyde
-
2-Aminoethanol
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 1 equivalent of 4-methoxynaphthalene-1-carbaldehyde in anhydrous methanol.
-
Add 1.1 equivalents of 2-aminoethanol to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reduction to the Amino Alcohol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of sodium borohydride in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.
-
Potential Applications in Drug Development
While specific biological studies on 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol are limited, the structural motifs present in the molecule suggest several promising avenues for therapeutic applications.
Anticancer Activity
Naphthalene derivatives are a well-established class of compounds with significant anticancer properties. For instance, certain 6-methoxynaphthalene derivatives have demonstrated promising inhibitory activity against colon cancer cell lines. The presence of the methoxynaphthalene core in the target molecule makes it a compelling candidate for evaluation as an antiproliferative agent.
Neurological Disorders
Naphthalene-based compounds have also been investigated for their potential in treating neurological disorders. Some derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, which is a key target in the management of Alzheimer's disease[2]. The structural similarity of the target compound to known AChE inhibitors warrants further investigation into its neuropharmacological profile.
Enzyme Inhibition
The diverse functionality of the target molecule suggests it could interact with various biological targets. For example, some 1-naphthol derivatives have been identified as effective inhibitors of carbonic anhydrase isoenzymes I and II[2]. These enzymes are implicated in a range of physiological processes, and their inhibition has therapeutic potential in conditions such as glaucoma and epilepsy.
Analytical Characterization
The unambiguous identification and purity assessment of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol require a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the methoxy group protons (a singlet around 3.9 ppm), and the protons of the amino-ethanol side chain.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the naphthalene core, the methoxy group, and the side chain carbons.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the alcohol and ether functionalities.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight of the compound and for providing information about its fragmentation pattern, which can aid in structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid) would be a suitable starting point for method development.
Conclusion
2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol represents a promising scaffold for the development of novel chemical entities with potential applications in medicine and beyond. This guide has provided a foundational understanding of its chemical identity, a plausible and detailed synthetic route, and an exploration of its potential therapeutic applications based on its structural features. The outlined analytical methods will be essential for any researcher undertaking the synthesis and characterization of this intriguing molecule. Further investigation into the biological activities of this compound is highly encouraged to unlock its full therapeutic potential.
References
-
Kucukislamoglu, M., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. [Link]
Sources
Methodological & Application
Use of amino alcohols as building blocks in pharmaceutical synthesis.
Application Note: Amino Alcohols as Strategic Building Blocks in Pharmaceutical Synthesis
Core Directive & Executive Summary
Amino alcohols (specifically 1,2- and 1,3-amino alcohols) represent a privileged structural motif in modern pharmaceutical synthesis. Beyond their utility as pharmacophores in beta-blockers and sphingosine mimetics, they serve as indispensable chiral auxiliaries (Evans auxiliaries) and precursors for heterocyclic cores in antiretrovirals like Dolutegravir.
This guide moves beyond basic textbook definitions to provide actionable, industrial-grade protocols for utilizing amino alcohols. We focus on three critical pillars: Regioselective Epoxide Opening , Chiral Auxiliary Construction , and Heterocyclic Core Formation .
Strategic Selection of Amino Alcohol Building Blocks
The choice of amino alcohol dictates the stereochemical integrity and solubility profile of the final API. The table below summarizes key building blocks and their primary synthetic utility.
| Building Block | Chirality Source | Primary Application | Key Reaction Class |
| Ethanolamine | Achiral | Kinase Inhibitors, Fragment-based design | Amide coupling, Cyclization |
| (S)-Valinol | Chiral Pool (L-Valine) | Evans Auxiliaries, Chiral Ligands | Carbonylation, Imine formation |
| (S)-Phenylalaninol | Chiral Pool (L-Phe) | Evans Auxiliaries (Steric bulk) | Carbonylation |
| (R)-3-Aminobutanol | Synthetic Resolution | Integrase Inhibitors (Dolutegravir) | Pyridinone ring formation |
| Sphingosine | Synthetic/Enzymatic | Lipid signaling modulators | Glycosylation, Acylation |
Protocol A: Regioselective Epoxide Opening (Beta-Blocker Synthesis)
Context: The synthesis of beta-blockers (e.g., Propranolol, Atenolol) relies on the nucleophilic attack of an amine on a chiral or achiral epoxide (glycidyl ether). Scientific Causality: The reaction is governed by steric hindrance.[1] Under basic or neutral conditions, the amine attacks the least substituted carbon of the epoxide (SN2 mechanism), ensuring the formation of the secondary alcohol with high regioselectivity.
Mechanism Visualization
Caption: SN2 reaction pathway demonstrating the regioselective attack of the amine on the least hindered carbon of the epoxide.
Experimental Protocol: Synthesis of Propranolol (Bench Scale)
Materials:
-
1-Naphthyl glycidyl ether (10.0 g, 50 mmol)
-
Isopropylamine (14.8 g, 250 mmol, 5.0 equiv)
-
Water (10 mL) or Methanol (20 mL)
-
Reaction Vessel: 100 mL Pressure tube or Round Bottom Flask with Reflux Condenser.
Step-by-Step Methodology:
-
Preparation: Charge the 1-naphthyl glycidyl ether into the reaction vessel.
-
Nucleophile Addition: Add Isopropylamine. Note: A large excess (5 equiv) is crucial to prevent the product (a secondary amine) from reacting with another molecule of epoxide, which would form a tertiary amine impurity (dimerization).
-
Solvent System: Add water (10 mL). Causality: Water acts as a proton shuttle, stabilizing the transition state and catalyzing the ring opening via hydrogen bonding to the epoxide oxygen.
-
Reaction: Seal the tube and heat to 40–50 °C for 4–6 hours. If using a reflux condenser (atmospheric pressure), heat to mild reflux (~45 °C).
-
Monitoring: Monitor by TLC (SiO₂, 10% MeOH in DCM) or HPLC. The epoxide spot should disappear completely.
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove excess isopropylamine and solvent. Caution: Isopropylamine is volatile and toxic; use a functional fume hood and cold trap.
-
Dissolve the residue in Ethyl Acetate (50 mL).
-
Wash with water (2 x 20 mL) and Brine (20 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
-
Crystallization: Recrystallize the crude solid from cyclohexane/hexane to yield white crystals of Propranolol base.
-
Salt Formation (Optional): Dissolve in ethanol and add 1.0 equiv of HCl in ether to precipitate Propranolol Hydrochloride.
Protocol B: Synthesis of Evans Auxiliaries (Oxazolidinones)
Context: Chiral oxazolidinones (Evans Auxiliaries) are synthesized from amino alcohols (e.g., L-Valinol, L-Phenylalaninol). These are critical for asymmetric alkylation and aldol reactions. Scientific Causality: The formation of the 5-membered ring requires a carbonyl source. While phosgene was historically used, Carbonyl Diimidazole (CDI) is now the industry standard due to safety and ease of handling.
Experimental Protocol: Synthesis of (S)-4-Isopropyloxazolidin-2-one
Materials:
-
L-Valinol (5.15 g, 50 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (9.73 g, 60 mmol, 1.2 equiv)
-
Dichloromethane (DCM) (dry, 100 mL)
-
Triethylamine (optional, catalytic)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve L-Valinol in anhydrous DCM (100 mL).
-
Cyclization: Add CDI portion-wise over 15 minutes at 0 °C. Causality: The reaction is exothermic. Controlled addition prevents thermal degradation and side reactions.
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench & Workup:
-
Quench with 1M HCl (50 mL). Causality: Acid wash removes imidazole byproduct and unreacted amine.
-
Separate the organic layer.
-
Wash with saturated NaHCO₃ (to neutralize) and Brine.
-
-
Purification: Dry over MgSO₄, filter, and concentrate. The crude product is often pure enough, but can be recrystallized from EtOAc/Hexanes.
Advanced Application: Dolutegravir Intermediate Synthesis
Context: The synthesis of Dolutegravir, a potent HIV integrase inhibitor, hinges on the diastereoselective cyclization of an amino alcohol ((R)-3-aminobutanol) with an aldehyde intermediate to form the tricyclic pyridinone core.
Pathway Visualization
Caption: The convergence of (R)-3-aminobutanol with the pyridinone aldehyde to form the tricyclic core of Dolutegravir.[2]
Key Technical Insight: The reaction is typically performed in Formic Acid or Acetonitrile at reflux. The stereocenter on the amino alcohol directs the folding of the molecule during cyclization, ensuring the correct diastereomer of the tricyclic core is formed. This is a classic example of substrate-controlled stereoselectivity.
Troubleshooting & Expert Insights
| Issue | Root Cause | Corrective Action |
| Low Regioselectivity (Epoxide Opening) | High temperature or acidic conditions | Ensure basic/neutral conditions. Lower temperature and increase reaction time. Avoid Lewis acids unless specifically targeting the substituted carbon. |
| Racemization of Amino Alcohol | High temp during workup or strong base | Avoid strong bases (e.g., NaOH) at high temps. Use mild bases like K₂CO₃ or organic bases (TEA). Keep rotavap bath <40 °C. |
| Hygroscopicity | Amino alcohols are hygroscopic | Store under inert gas. Dry solvents (THF, DCM) are mandatory for cyclization reactions (e.g., with CDI). |
| Dimerization (Epoxide Opening) | Insufficient Amine equivalents | Always use >3 equivalents of the amine nucleophile. The product is a secondary amine and is more nucleophilic than the starting primary amine. |
References
-
Mylan Laboratories Ltd. (2016). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica.[3] Retrieved from [Link]
-
MDPI. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol. Chemical Communications.[4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis. PMC. Retrieved from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol Synthesis
The following technical guide is designed as a specialized support resource for researchers and process chemists working with 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol . This guide prioritizes yield optimization, impurity profiling, and scalable purification logic.
Topic: High-Yield Synthesis & Purification of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Development Scientists
Route Selection & Mechanistic Logic
The target molecule is a
Recommended Pathway: The Modified Strecker-Reduction Protocol
-
Strecker Reaction: 4-methoxy-1-naphthaldehyde
-aminonitrile. -
Hydrolysis:
-aminonitrile 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid. -
Reduction: Amino acid
2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.
Reaction Workflow Diagram
The following diagram outlines the critical process nodes and decision points.
Caption: Critical path workflow for the synthesis of the target amino alcohol, highlighting control points (CCP) for yield loss.
Detailed Protocol & Optimization
Step 1: Strecker Reaction (Nitrile Formation)
Objective: Convert aldehyde to aminonitrile while minimizing side reactions (e.g., cyanohydrin formation without amine incorporation).
-
Reagents: 4-methoxy-1-naphthaldehyde (1.0 eq),
(1.2 eq), (1.2 eq). -
Solvent System: Methanol/Water (3:1). Note: The naphthalene ring decreases water solubility; Methanol is crucial.
-
Protocol:
-
Dissolve aldehyde in MeOH. Add aqueous
. Stir 30 min to form the imine (equilibrium). -
Add
solution dropwise. -
Stir at RT for 12–24 h.
-
Critical Workup: The product may precipitate.[1] If not, extract with EtOAc. Do not acidify yet (risk of HCN evolution).
-
Step 2: Hydrolysis
Objective: Convert nitrile to carboxylic acid.[2][3]
-
Reagents:
(excess). -
Protocol: Reflux the crude nitrile in
for 4–6 hours. The product will crystallize as the hydrochloride salt upon cooling. -
Purification: Recrystallize the amino acid HCl salt from water/ethanol to remove non-basic naphthalene impurities.
Step 3: Reduction (The Yield-Critical Step)
Objective: Reduce the carboxylic acid to the alcohol without reducing the naphthalene ring or removing the methoxy group.
-
Recommended Method:
(generates Borane in situ). This is safer and often cleaner than for amino acids [1]. -
Protocol:
-
Suspend Amino Acid (1.0 eq) in dry THF.
-
Add
(2.5 eq). -
Add
(1.0 eq) in THF dropwise at . -
Reflux for 12 h.
-
Quench: Methanol (destroy excess hydride)
Aqueous NaOH (break Boron-Amine complexes).
-
Troubleshooting Guide
This section addresses specific failure modes reported by users.
Issue 1: Low Yield in Strecker Step
Symptom: Recovery of starting aldehyde or formation of cyanohydrin (OH instead of
-
Pre-equilibration: Allow the Aldehyde and
(source of ammonia) to stir for at least 1 hour before adding KCN. This maximizes imine concentration. -
Ammonia Excess: Increase
to 2.0 equivalents. -
Solvent: Ensure the aldehyde is fully dissolved. If precipitation occurs, add THF.
Issue 2: "Sticky" Precipitate during Reduction Workup
Symptom: White, gummy solid forms during quench; product trapped in emulsion.
Root Cause: Stable Boron-Amine complexes formed during
-
Aggressive Hydrolysis: After quenching excess hydride, add
and reflux for 30 minutes, then basify with NaOH. Alternatively, use the Fieser workup if using LAH, or reflux with MeOH for extended periods to break the B-N bond [2].
Issue 3: Purity/Coloration (Pink/Brown Product)
Symptom: Product turns pink or brown upon storage. Root Cause: Oxidation of the electron-rich methoxynaphthalene moiety or trace free iodine left over. Solution:
-
Wash: Wash the organic layer with
(sodium thiosulfate) during workup to remove iodine. -
Salt Formation: Convert the free base amino alcohol to the Hydrochloride or Oxalate salt immediately. The salt form is significantly more stable to oxidation than the free amine.
Quantitative Data & Specifications
| Parameter | Specification / Target | Notes |
| Overall Yield | 45–60% (3 Steps) | Step 3 (Reduction) is usually the bottleneck. |
| Purity (HPLC) | >98% | Main impurity: Des-amino alcohol (from cyanohydrin). |
| Appearance | Off-white solid (Salt) | Free base may be a viscous oil. |
| Storage | Hygroscopic; sensitive to light. |
Frequently Asked Questions (FAQ)
Q: Can I use
Q: The intermediate amino acid is not precipitating. How do I isolate it?
A: Naphthalene derivatives are lipophilic. If the amino acid doesn't precipitate from the acidic hydrolysis mixture, it may be zwitterionic and soluble. Adjust pH to the isoelectric point (
Q: Is the product chiral? A: Yes, the benzylic carbon is a stereocenter. The Strecker synthesis described above yields a racemic mixture.[4] If a single enantiomer is required, you must perform a chiral resolution (e.g., using L-Tartaric acid) on the final amino alcohol or use an asymmetric Strecker catalyst (e.g., chiral thiourea) in Step 1 [4].
References
-
McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58(13), 3568-3571. Link
-
Abiko, A., et al. (1992). "Simple and efficient workup of borane reduction of amino acids." Tetrahedron Letters, 33(38), 5517-5518. Link
-
Periasamy, M., et al. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151. Link
-
Vachal, P., & Jacobsen, E. N. (2002). "Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction." Journal of the American Chemical Society, 124(34), 10012-10014. Link
Sources
Technical Support Center: Minimizing Byproduct Formation in Amino Alcohol Synthesis
Welcome to the Technical Support Center for Amino Alcohol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the synthesis of these vital chemical scaffolds. Amino alcohols are foundational components in numerous pharmaceuticals, agrochemicals, and natural products, but their synthesis is often complicated by competing side reactions that can diminish yield and purity.[][2][3]
This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and frequently asked questions to help you navigate these synthetic challenges and minimize the formation of unwanted byproducts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and critical problems encountered during amino alcohol synthesis, offering explanations for their root causes and actionable solutions.
Problem 1: Poor Regioselectivity in Epoxide Ring-Opening Resulting in Isomeric Byproducts
Q: My reaction of an epoxide with an amine is producing a mixture of two regioisomers. How can I improve the selectivity to favor the desired product?
A: This is a classic challenge in amino alcohol synthesis. The ring-opening of an epoxide by an amine can proceed via two different pathways, attacking either of the epoxide carbons. The outcome is highly dependent on the reaction mechanism (SN1 vs. SN2 character) and is influenced by steric hindrance, electronic effects, and the catalyst system employed.[4][5]
Causality & Troubleshooting:
-
Under Neutral or Basic Conditions (SN2 Pathway): The amine, acting as a nucleophile, will preferentially attack the less sterically hindered carbon of the epoxide. If you are observing a mixture, it may be that the steric environments of the two carbons are not sufficiently different.
-
Solution: Enhance steric differentiation or employ a catalyst that directs the nucleophile. Using water as a solvent in the absence of a catalyst has been shown to provide excellent yields and selectivity for the attack at the less hindered carbon.[5]
-
-
Under Acidic Conditions (SN1-like Pathway): A Lewis or Brønsted acid catalyst activates the epoxide by coordinating to the oxygen, making it a better leaving group. This can lead to a partial positive charge developing on the more substituted carbon, favoring nucleophilic attack at that site.
-
Solution: The choice of catalyst is critical for controlling regioselectivity. Lewis acids like Zinc(II) perchlorate or Cerium chloride are highly effective at catalyzing the reaction and strongly favor the attack of the amine at the less sterically hindered carbon atom.[4][5] A 5.0 M solution of lithium perchlorate in diethyl ether (LPDE) has also been shown to promote high regioselectivity.[5]
-
Decision-Making Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for regioselectivity issues.
Problem 2: Significant Over-alkylation Resulting in Low Primary/Secondary Amine Yield
Q: The desired amino alcohol product from my reaction is reacting further with my starting material, leading to tertiary amines and quaternary ammonium salts. How can I stop this?
A: Over-alkylation is a frequent side reaction because the product amino alcohol is often more nucleophilic than the starting amine due to the electron-donating nature of the newly added alkyl group.[4] This is especially problematic with highly reactive electrophiles like epoxides.
Causality & Troubleshooting:
-
Relative Nucleophilicity: The core issue is a kinetic one: the product reacts faster than the starting material.
-
Solution 1: Use Excess Amine: Employing a significant stoichiometric excess of the starting amine can statistically favor its reaction with the electrophile over the product's reaction.[4] This is often the simplest and most direct solution.
-
Solution 2: Control Reagent Addition: Slow, controlled addition of the electrophile (e.g., epoxide) to the reaction mixture containing the amine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the product amine reacting with it.
-
Solution 3: Consider Protecting Groups: If feasible, using a protecting group on the starting amine that can be removed later prevents over-alkylation entirely. Groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are standard choices.[6][7]
-
Mechanism of Over-alkylation
Caption: Over-alkylation pathway in amino alcohol synthesis.
Problem 3: Racemization During the Reduction of Amino Acid Derivatives
Q: My chiral amino alcohol product has a low enantiomeric excess (ee). I suspect racemization is occurring during the reduction of the N-protected amino acid. What causes this and how can I prevent it?
A: Racemization is a significant risk when working with amino acid derivatives, particularly under harsh conditions (high temperature, strong base/acid).[8][9] The acidic α-proton of the amino acid can be abstracted, leading to the formation of a planar, achiral enolate intermediate, which then gets protonated non-stereoselectively.
Causality & Troubleshooting:
-
Harsh Reducing Agents: Strong, high-temperature reducing agents like Lithium Aluminum Hydride (LiAlH₄) can promote racemization.[10]
-
Solution 1: Milder Reducing Agents: Switch to a milder reducing agent. Sodium Borohydride (NaBH₄) is a common alternative, but it requires the carboxylic acid to be activated first.[8][11]
-
Solution 2: Borane Complexes: Borane (BH₃) complexes, such as BH₃·THF or BH₃·DMS, are effective at reducing carboxylic acids under milder conditions and are known to minimize racemization.
-
-
Activation Method: The method used to activate the carboxylic acid is critical.
-
Solution: CDI Activation: A highly effective method that preserves stereochemistry involves a one-pot procedure using 1,1'-Carbonyldiimidazole (CDI) for activation, followed by reduction with NaBH₄. This process is mild and known to retain optical purity.[8]
-
-
Temperature Control: Elevated temperatures accelerate the rate of enolization and subsequent racemization.[8]
-
Solution: Perform the reaction at the lowest possible temperature. For the NaBH₄ reduction step, cooling the reaction to 0°C in an ice bath is standard practice.[8]
-
Problem 4: Formation of Diol or Diamine Byproducts in Reductive Amination
Q: When attempting to synthesize a β-amino alcohol from an aldehyde and an imine, I'm observing significant amounts of 1,2-diol and 1,2-diamine byproducts. What is causing this competition?
A: This issue arises from competing reaction pathways. The aldehyde can be reduced to a 1,2-diol, or the imine can react with another amine equivalent to form a 1,2-diamine.[2][4] Achieving high chemoselectivity, where the desired cross-coupling occurs, is the primary challenge.
Causality & Troubleshooting:
-
Competing Reduction/Nucleophilic Addition: Both the starting aldehyde and the imine are electrophilic and can undergo reduction or nucleophilic attack.[2]
-
Solution 1: Modulate Imine Reactivity: Employing strongly electron-withdrawing protecting groups (e.g., N-sulfonyl) on the imine can alter its reduction potential. This allows for the preferential reduction of the imine over the aldehyde, leading to the formation of a key α-amino radical intermediate.[2][4]
-
Solution 2: Utilize a Specific Catalyst System: A chromium-catalyzed asymmetric cross-coupling has been shown to be highly effective.[2] In this system, the α-amino radical is captured by chromium(II). The resulting alkyl chromium intermediate is highly oxygenophilic and will selectively add to the aldehyde rather than the imine, effectively preventing diamine formation and promoting the desired cross-coupling.[2]
-
Key Experimental Protocols
Protocol 1: Catalytic Ring-Opening of an Epoxide to Maximize Regioselectivity
This protocol provides a general procedure for the regioselective ring-opening of an epoxide with an amine using a Lewis acid catalyst, based on systems known to favor attack at the less sterically hindered carbon.[4][5]
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the epoxide (1.0 equivalent) and the chosen anhydrous solvent (e.g., acetonitrile or THF).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Zinc(II) perchlorate hexahydrate, 1-10 mol%). Stir the mixture for 5-10 minutes at room temperature.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the mixture. If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux, depending on substrate reactivity) and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of a chelating agent like EDTA or a mild base like sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization.[]
Protocol 2: Racemization-Minimizing Reduction of an N-Protected Amino Acid
This protocol utilizes 1,1'-carbonyldiimidazole (CDI) activation followed by sodium borohydride reduction, a method proven to minimize racemization.[8]
-
Activation: Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere. Add 1.1 equivalents of CDI and stir for 10-15 minutes, or until CO₂ evolution ceases.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (5.0 equivalents) in water. Add the NaBH₄ solution to the activated amino acid mixture in one portion.
-
Quenching and Work-up: Stir the solution vigorously for 30-60 minutes at 0°C. Carefully acidify the reaction with 1N HCl to pH ~2-3 to quench excess borohydride.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can often be obtained with high purity, or further purified by passing it through a short plug of silica gel.[8]
Data Summary Table
Table 1: Effect of Catalysts on Regioselectivity in Epoxide Aminolysis
| Catalyst System | Substrates | Conditions | Regioselectivity (Less Hindered Attack) | Yield | Reference |
| Zinc(II) perchlorate | Various epoxides and amines | Solvent-free, room temp. | Excellent | High | [5] |
| Cerium(III) chloride | Various epoxides and amines | Acetonitrile, reflux | High | Good-Excellent | [4][5] |
| Lithium perchlorate (5.0M in Et₂O) | Epoxides and poor nucleophiles | Diethyl ether, room temp. | High | Good | [5] |
| None (in Water) | Various epoxides and amines | Water, room temp. | Excellent | High | [4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical protecting groups for amino alcohol synthesis and why? A1: The choice of protecting group is fundamental to achieving chemoselectivity.[12]
-
For the Amino Group: The most common are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.[6][7] They are critical because they temporarily convert the nucleophilic amine into a non-reactive carbamate. This prevents the amine from participating in undesired side reactions like over-alkylation or reacting with coupling agents.[6][13] The choice between them often depends on the deprotection conditions your molecule can tolerate (Boc is acid-labile, while Cbz is removed by hydrogenation).[7][13]
-
For the Hydroxyl Group: Common protecting groups include silyl ethers (like TBDMS) and benzyl ethers (Bn) . These are used when you need to perform a reaction on the amine portion (e.g., alkylation) without affecting the hydroxyl group.[12][13]
Q2: How do I choose the right solvent for my reaction? A2: Solvent choice can dramatically impact reaction rate, selectivity, and byproduct profile. Polar aprotic solvents like THF, acetonitrile, and DMF are common as they can dissolve a wide range of reagents. However, unconventional solvent choices can offer unique advantages. For instance, in epoxide ring-opening, using water can promote high selectivity and yield without any catalyst, offering a green and efficient alternative.[4][5] For reactions involving charged intermediates, a highly polar medium like a lithium perchlorate-diethyl ether solution (LPDE) can accelerate the reaction and enhance regioselectivity.[5]
Q3: What are the best analytical techniques for identifying and quantifying byproducts? A3: A multi-faceted approach is most effective.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary tool for separating and quantifying impurities and the main product.[4] Using a mass spectrometer (LC-MS) as a detector helps in identifying the mass of the byproducts. For chiral separations to determine enantiomeric excess (ee), specialized chiral HPLC columns are essential.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also useful, particularly for more volatile compounds.[4][11]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for the structural elucidation of both the desired product and any isolated byproducts, confirming connectivity and stereochemistry.[4]
References
-
Ager, D. J., & Prakash, I. (2003). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 103(8), 3119-3186. [Link]
-
Bisai, A., & Singh, V. K. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis, 6(11), 7745-7764. [Link]
-
Marquarding, D., Klusacek, H., Gokel, G., Hoffmann, P., & Ugi, I. (1970). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 35(4), 1143-1145. [Link]
-
Periasamy, M., & Sasikumar, M. (2003). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 68(13), 5413-5416. [Link]
-
Kawasaki, T., et al. (1996). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Tetrahedron Letters, 37(41), 7433-7436. [Link]
-
He, L., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2963-2967. [Link]
-
Periasamy, M., & Sasikumar, M. (2003). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 68(13), 5413-5416. [Link]
-
Palomo, C., et al. (2004). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 8(11), 947-981. [Link]
-
Gentry, E. C., & Knowles, R. R. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6338-6343. [Link]
-
Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
-
Prati, F., et al. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 8(11), 530. [Link]
-
LibreTexts Chemistry. (2021). Protection of Amino Groups in Synthesis. [Link]
-
Shaw, M. H., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7837), 256-262. [Link]
- Uggeri, F., & Fontanella, L. (1999). Process for the purification of an aminoalcohol. U.S.
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Nobuta, T., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications, 51(81), 15004-15007. [Link]
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Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]
-
Zhang, Y., et al. (2022). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. International Journal of Molecular Sciences, 23(21), 13354. [Link]
-
Wu, S., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808930. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Iska, R. B. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. [Link]
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Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
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Dias, R. F., et al. (2005). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Analytical Biochemistry, 347(1), 116-125. [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. [Link]
-
Gentry, E. C., & Knowles, R. R. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6338-6343. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. [Link]
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Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of Amino Alcohol Intermediates
Welcome to the Technical Support Center for the large-scale synthesis of amino alcohol intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these critical synthetic transformations. Amino alcohols are foundational building blocks in numerous active pharmaceutical ingredients (APIs), and their efficient, safe, and stereochemically pure synthesis is paramount.[1] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues encountered in a process chemistry environment.
Section 1: Core Challenges in Amino Alcohol Synthesis (FAQs)
This section addresses fundamental questions and overarching challenges in the synthesis of amino alcohols, particularly when transitioning from bench-scale to large-scale production.
Q1: What are the most common synthetic routes for producing chiral amino alcohols on a large scale?
A: In an industrial setting, the choice of synthetic route is governed by factors such as cost of starting materials, scalability, safety, and the ability to control stereochemistry. The most prevalent strategies include:
-
Reduction of α-Amino Acids and Derivatives: This is one of the most direct methods, leveraging the readily available and highly enantiopure chiral pool of natural and unnatural amino acids.[2] The carboxylic acid is reduced to the corresponding primary alcohol.
-
Reductive Amination of Ketones and Aldehydes: This versatile method forms a C-N bond and a C-O bond in a controlled manner. It involves the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine or enamine.[3][4] It is particularly useful for accessing a diverse range of secondary and tertiary amino alcohols.[5]
-
Nucleophilic Ring-Opening of Epoxides: This route provides excellent regiochemical and stereochemical control. An amine acts as a nucleophile, opening an epoxide ring to yield a β-amino alcohol. The stereochemistry of the starting epoxide directly translates to the product.
Q2: Why is racemization a significant concern, and when is it most likely to occur?
A: Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a critical issue as the biological activity of many pharmaceutical compounds is dependent on a single enantiomer.[1] Significant loss of enantiomeric purity can render a product ineffective or even harmful. Racemization is particularly problematic under harsh reaction conditions, such as high temperatures or the presence of strong bases.[6] For amino acid derivatives, it often proceeds through the formation of an oxazolone intermediate or by direct deprotonation at the α-carbon.[7] Amino acids like cysteine and histidine are especially susceptible.[7]
Q3: What are the primary safety hazards to consider when scaling up amino alcohol synthesis?
A: Large-scale synthesis introduces significant safety challenges that may not be apparent at the bench. Key hazards include:
-
Highly Exothermic Reactions: Reductions with powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) are extremely exothermic.[8][9] Without proper thermal management, this can lead to a runaway reaction, where the temperature and pressure increase uncontrollably, potentially causing vessel failure.[10][11][12]
-
Handling of Pyrophoric and Water-Reactive Reagents: LiAlH₄ can ignite spontaneously in moist air and reacts violently with water, releasing flammable hydrogen gas.[1][8][13] Strict anhydrous conditions and inert atmospheres are mandatory.
-
Gas Evolution: Many reactions, including quenching of metal hydrides, evolve large volumes of gas (e.g., hydrogen).[9][14] The reaction vessel and off-gas system must be designed to handle the maximum potential gas flow to prevent over-pressurization.[11]
Section 2: Troubleshooting Guide: Reduction of Amino Acids & Derivatives
The reduction of amino acids is a cornerstone of chiral amino alcohol synthesis. However, challenges related to reagent choice, reaction control, and work-up are common.
Q4: My LiAlH₄ reduction of an N-protected amino acid is giving low yields and appears incomplete. What are the likely causes?
A: Incomplete reduction is a frequent issue. Several factors can contribute to this:
-
Insufficient Reducing Agent: The stoichiometry is critical. LiAlH₄ reacts with the carboxylic acid, the N-H proton of a non-protected amine, and any residual moisture. Ensure you are using a sufficient excess of LiAlH₄ to account for all reactive sites.
-
Poor Reagent Quality: LiAlH₄ degrades upon exposure to moisture. Use a fresh, high-quality reagent. The activity of older batches can be significantly lower.
-
Reaction Temperature/Time: While these reactions are often fast, some sterically hindered or less soluble amino acid derivatives may require longer reaction times or gentle reflux in a solvent like THF to go to completion.[1]
-
Mixing Issues: On a large scale, LiAlH₄ and its salts can form thick slurries that are difficult to stir.[1] Inefficient mixing leads to localized "hot spots" and incomplete reaction. A mechanical stirrer is highly recommended for reactions using more than 5g of LiAlH₄.[1]
Q5: I am observing significant racemization during the reduction of my amino acid derivative. How can I prevent this?
A: Racemization during reduction is often linked to the reaction conditions and the stability of the starting material.
-
Avoid Harsh Conditions: Prolonged exposure to high temperatures can promote racemization.[6] Conduct the reaction at the lowest effective temperature (e.g., 0 °C to room temperature) and for the minimum time necessary.
-
Choice of Protecting Group: The N-protecting group can influence the susceptibility to racemization. Ensure the chosen protecting group is stable to the reducing conditions and does not promote the formation of oxazolone intermediates.
-
Alternative Reducing Agents: If racemization persists with strong, basic hydrides, consider alternative, milder methods. For example, converting the amino acid to an ester or mixed anhydride followed by reduction with NaBH₄ can sometimes be a gentler approach.[2] A one-pot method using 1,1'-carbonyldiimidazole (CDI) for activation followed by NaBH₄ reduction has been shown to proceed with no racemization.[15]
Workflow: Troubleshooting Low Yield in LiAlH₄ Reductions
Caption: Decision workflow for addressing low yields in LiAlH₄ reductions.
Protocol: Large-Scale Reduction of L-Valine with LiAlH₄
This protocol is adapted for a multi-liter scale and emphasizes safety and handling.[1]
-
Glassware Preparation: Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire assembly must be rigorously dried with a heat gun under vacuum and purged with nitrogen several times to remove all surface moisture.[1]
-
Reagent Charging: Under a strong nitrogen flow, charge the flask with anhydrous tetrahydrofuran (THF), followed by the portion-wise addition of Lithium Aluminum Hydride (LiAlH₄).
-
Substrate Addition: Dissolve the L-valine in anhydrous THF. Add this solution dropwise via the dropping funnel to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux from the heat of the reaction.
-
Reaction & Monitoring: After the addition is complete, the mixture can be stirred at room temperature or gently refluxed for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Work-up (Fieser Method):
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Dilute the reaction mixture with an equal volume of diethyl ether or THF to prevent the mixture from becoming too thick.[14]
-
Crucially and slowly , add water dropwise to quench the excess LiAlH₄. This step is highly exothermic and releases hydrogen gas. Ensure adequate cooling and venting.[16]
-
Slowly add a 15% aqueous solution of sodium hydroxide.
-
Add a final portion of water. The resulting mixture should form a granular white precipitate of aluminum salts that is easily filterable.
-
Stir the mixture for 15-30 minutes as it warms to room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude L-valinol.
-
Section 3: Troubleshooting Guide: Reductive Amination
Reductive amination is a powerful tool, but side reactions and purification can be challenging on a large scale.
Q6: My reductive amination is producing a significant amount of dialkylated amine byproduct. How can I improve the selectivity for the desired mono-alkylated product?
A: Over-alkylation is a classic problem where the desired product amine reacts further with the carbonyl starting material.[17]
-
Stoichiometry Control: Use a significant excess of the starting amine. This statistically favors the reaction of the carbonyl with the starting amine rather than the product.
-
Stepwise (Indirect) Procedure: A highly effective method is to first form the imine intermediate, and then add the reducing agent in a separate step.[3][18] This prevents the newly formed amine product from being present in the reaction mixture along with the starting carbonyl and reducing agent.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations as it is mild and reduces iminium ions much faster than it reduces ketones or aldehydes, minimizing side reactions.[17][18]
Q7: The reduction of the imine intermediate is slow and incomplete. What factors could be responsible?
A: The efficiency of the reduction step can be influenced by several factors.
-
pH of the Reaction: The reaction is often fastest under weakly acidic conditions (pH 5-6), which facilitates imine formation without fully protonating and deactivating the amine nucleophile.[17]
-
Steric Hindrance: Highly hindered ketones or amines can react slowly. In these cases, switching to a more powerful reducing agent or using a Lewis acid catalyst like Ti(OiPr)₄ may be necessary.[19]
-
Reducing Agent Reactivity: Sodium borohydride (NaBH₄) is capable of reducing imines, but it can also reduce the starting aldehyde or ketone.[4] Sodium cyanoborohydride (NaBH₃CN) and NaBH(OAc)₃ are more selective for the imine/iminium ion under reaction conditions.[17]
Data Summary: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild, highly selective for imines over carbonyls, effective in one-pot procedures.[18] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Stable in weakly acidic conditions, selective for imines.[4] | Highly toxic; generates toxic cyanide waste.[18] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce starting carbonyls, less selective. Best used in a two-step process.[19][20] |
| Catalytic Hydrogenation (H₂/Catalyst) | Alcohols, THF | "Green" option, no hydride waste. | Requires pressure equipment; catalyst can be sensitive. |
Section 4: Purification and Scale-Up Considerations
Q8: What are the most effective methods for purifying amino alcohols on a large scale, moving beyond flash chromatography?
A: Large-scale purification requires methods that are more efficient and economical than chromatography.
-
Crystallization: This is often the most desirable method for industrial-scale purification. It can provide very high purity material in a single operation. The process involves dissolving the crude amino alcohol in a suitable solvent system (often involving alcohols or water) and inducing crystallization by cooling, adding an anti-solvent, or adjusting the pH.[21][22]
-
Ion-Exchange (IEX) Chromatography: This technique is highly effective for charged molecules like amino alcohols and is scalable.[23] The crude product is loaded onto a column containing a charged resin.
-
For a basic amino alcohol, a cation-exchange resin (negatively charged) is used. The protonated amine binds to the resin.
-
Impurities are washed away.
-
The pure amino alcohol is then eluted by changing the pH or increasing the salt concentration of the mobile phase.[24]
-
Diagram: Ion-Exchange Chromatography Purification Workflow
Caption: General workflow for purifying a basic amino alcohol using cation-exchange chromatography.
Q9: How should I approach the work-up of a large-scale LiAlH₄ reaction to ensure safety and efficiency?
A: The work-up is arguably the most hazardous step of a large-scale LiAlH₄ reduction.
-
Thermal Control is Paramount: The quenching process is extremely exothermic. Ensure the reactor has sufficient cooling capacity. Perform the quench at 0 °C or below and add the quenching agent very slowly to control the rate of heat and gas evolution.[1]
-
Controlled Addition: Use a dropping funnel or a pump for the slow, controlled addition of the quenching agent (e.g., water). Never dump the quenching agent in all at once.[16]
-
Fieser Work-up: This method (adding water, then aqueous NaOH, then more water in a specific ratio to the amount of LiAlH₄ used) is designed to produce granular aluminum salts that are easy to filter.[1][16] This is often preferable to acidic work-ups that can keep aluminum salts in solution and complicate extractions.
-
Inert Atmosphere: Maintain a nitrogen atmosphere throughout the quench to prevent the ignition of the evolved hydrogen gas.[8]
References
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
-
Zhang, X., et al. (2015). Reduction of Chiral Amino Acids Based on Current Method. Journal of Organic Chemistry & Process Research. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. [Link]
- Google Patents. (1992).
-
Omizzolo, A. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
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Institution of Chemical Engineers (IChemE). (n.d.). The protection of reactors containing exothermic reactions: an HSE view. [Link]
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Chem Libretexts. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Organic Syntheses. (n.d.). L-VALINOL. [Link]
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Oreate AI Blog. (2026). A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction. [Link]
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Sigma-HSE. (2023). Process Manufactures & Chemical Reaction Hazards. [Link]
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Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. [Link]
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Wang, Y., et al. (2023). Development and Techno-Economic Evaluation of Crystallization Techniques for GABA Purification from Fermentation Broth. Molecules, 28(15), 5894. [Link]
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Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
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American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
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Bio-Rad. (n.d.). Anion Exchange Chromatography. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent. [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
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Hekmat, A. (2015). Large-scale crystallization of proteins for purification and formulation. [Link]
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Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]
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Hwang, S., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-108. [Link]
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Lab Safety Supply. (2025). Best Practices for Working with Chemical Reactions in the Lab. [Link]
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Stanford University Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. [Link]
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Pediaa.Com. (2020). Difference Between NaBH4 and LiAlH4 Reaction. [Link]
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KITopen. (2016). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. [Link]
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University of Cambridge, Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]
-
O'Brien, D. M., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(13), 2967–2972. [Link]
-
Farkas, J., & Qu, A. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. [Link]
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Nishi, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(10), 636-643. [Link]
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Technical Support Center: Purification Strategies for Removing Unreacted Starting Materials
Welcome to the Technical Support Center for purification strategies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting materials from reaction mixtures. Here, you will find troubleshooting guides and FAQs to address specific issues encountered during experimental work, ensuring the integrity and purity of your final compound.
General FAQs & Initial Strategy Selection
Before diving into specific techniques, it's crucial to select the most appropriate starting point for your purification challenge. This section provides general guidance on assessing your mixture and choosing a preliminary purification method.
Q1: What are the common sources of starting material impurities in my final product?
Starting material impurities can arise from several sources. These include unreacted starting materials that are carried through the reaction and workup process, impurities that were already present in the initial starting materials, and byproducts from side reactions involving the starting materials.[1] Additionally, degradation of the starting materials during the reaction can also contribute to the impurity profile.[1]
Q2: How do I choose the best initial purification technique to remove unreacted starting materials?
The optimal purification technique is determined by the distinct physical and chemical properties of your desired product versus the unreacted starting materials.[1] A logical first step is to consult the literature to see if a purification protocol has already been reported for your compound.[2] If the literature is unhelpful, the following guidelines are a good starting point[1][2]:
-
Crystallization: Ideal for multi-gram quantities of solid products where the product and starting material have different solubility profiles in a given solvent.[1][2]
-
Distillation: Suitable for liquid products, particularly on a multi-gram scale, when there is a significant difference in boiling points (>70 °C) between the product and the starting material.[1][2][3]
-
Column Chromatography: A highly versatile method, especially for sub-gram scales or when the product and starting materials have different polarities but similar other properties.[1][2]
-
Liquid-Liquid Extraction: An effective method if the starting material has acidic or basic properties that the product lacks, allowing for selective removal through pH manipulation.[1]
Below is a decision tree to help guide your choice of a primary purification method.
Caption: Decision tree for selecting an initial purification strategy.
Q3: How can I quickly assess the purity of my crude product?
A preliminary assessment of purity is crucial before and after purification.
-
Thin Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the presence of impurities. By spotting your crude product alongside the starting materials, you can get a quick qualitative picture of the reaction's completion and the impurity profile.[4]
-
Melting Point: For solid products, a sharp melting point at or near the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative and rigorous analysis, HPLC is the recommended method, providing detailed information on the number of components and their relative concentrations.[4][5]
Troubleshooting Guide 1: Crystallization
Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[6] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, causing the desired compound to form pure crystals while impurities remain in the "mother liquor".[6]
Crystallization FAQs & Troubleshooting
Problem: My compound is not crystallizing from the solution.
-
Possible Cause: The solution may not be sufficiently supersaturated.
-
Solution: Try to induce crystallization. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" of the pure compound to initiate crystal growth.[7] If these fail, slowly evaporate some of the solvent to increase the concentration of your compound.[8] As a last resort, place the solution in an ice bath or refrigerator to further decrease solubility, but be aware that rapid cooling can sometimes trap impurities.[8]
-
-
Possible Cause: You may have used too much solvent.
-
Solution: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again slowly. The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[6]
-
Problem: My compound is "oiling out" instead of forming crystals.
-
Possible Cause: The solution is becoming supersaturated at a temperature above the compound's melting point in that solvent, or the compound is precipitating too rapidly.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a "better" co-solvent (one in which the compound is more soluble) to lower the supersaturation point. Let the solution cool much more slowly. Allowing the flask to cool to room temperature before moving it to an ice bath is critical.[9]
-
Problem: The final crystals are colored, but my product should be colorless.
-
Possible Cause: A colored impurity is co-crystallizing with your product.
-
Solution: Before the cooling step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize.[10] Be cautious not to add charcoal to a boiling solution, as this can cause violent bumping.
-
Experimental Protocol: Selecting a Crystallization Solvent System
The choice of solvent is the most critical parameter for successful crystallization.[1] An ideal solvent should dissolve the compound well when hot but poorly when cold.[11]
-
Solubility Testing: Place a small amount (10-20 mg) of your crude material into several test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heating: Heat the tubes that showed poor solubility. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
Cooling: Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will be the one from which your compound forms a large amount of crystalline precipitate.
Table 1: Common Solvents for Recrystallization (Ordered by Decreasing Polarity)
| Solvent | Boiling Point (°C) | Notes |
| Water | 100 | Good for polar compounds. Can be heated high.[9] |
| Ethanol | 78 | A very general and effective solvent for minor impurities.[9] |
| Acetone | 56 | Good for ketones and other moderately polar compounds.[9] |
| Ethyl Acetate | 77 | Good for esters and moderately polar compounds.[9] |
| Dichloromethane | 40 | A versatile solvent, but its low boiling point can be a challenge. |
| Diethyl Ether | 35 | Highly volatile, often used as the more soluble component in a co-solvent system. |
| Toluene | 111 | Good for aromatic compounds. |
| Hexane(s) | ~69 | Excellent for non-polar compounds; often used as the "poor" solvent in a co-solvent system.[9] |
Troubleshooting Guide 2: Liquid-Liquid Extraction
This technique separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and a water-immiscible organic solvent.[12] It is especially powerful for removing acidic or basic impurities.
Extraction FAQs & Troubleshooting
Problem: An emulsion has formed, and the layers will not separate.
-
Possible Cause: The mixture was shaken too vigorously, especially when dealing with chlorinated solvents or basic solutions.[13]
-
Solution: First, allow the separatory funnel to stand for a longer period.[13] If the emulsion persists, gently swirl the funnel instead of shaking.[13] Adding a small amount of brine (saturated aqueous NaCl) can help break the emulsion by increasing the ionic strength of the aqueous phase.[13] In difficult cases, filtering the entire mixture through a pad of Celite can resolve the issue.
-
Problem: I see three layers in my separatory funnel.
-
Possible Cause: This is uncommon but can happen if you have a solvent like ethanol that is miscible with both the aqueous and organic layers, or if you have a high concentration of dissolved salts.
-
Solution: Add more of both the primary organic solvent and water to the funnel. This will dilute the components and should force the separation back into two distinct phases.
-
Problem: I need to remove a basic starting material (e.g., an amine) from my neutral product.
-
Solution: Use an acidic wash. Dissolve your crude mixture in an organic solvent (like ethyl acetate or diethyl ether). Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. The acid will protonate the basic starting material, forming a water-soluble salt that will partition into the aqueous layer.[9] Drain the aqueous layer and then wash the organic layer with a neutral brine solution to remove any residual acid before drying and concentrating.
Experimental Protocol: Acid-Base Extraction to Remove a Carboxylic Acid Starting Material
This protocol is effective for removing an acidic starting material (e.g., a carboxylic acid) from a neutral organic product.[1]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[1]
-
Extraction: Add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and invert it, venting frequently to release the CO₂ gas that evolves. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate completely.
-
Draining: Drain the lower aqueous layer, which now contains the deprotonated, water-soluble salt of the acidic starting material.[1]
-
Repeat: Repeat the extraction with the basic solution one or two more times to ensure complete removal.
-
Wash: Wash the organic layer with brine to remove residual water and dissolved salts.[14]
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[13] Filter away the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Caption: Workflow for removing an acidic starting material via extraction.
Troubleshooting Guide 3: Column Chromatography
Column chromatography is a purification technique that separates components of a mixture based on their differential adsorption to a stationary phase (commonly silica gel) as they are moved through the column by a liquid mobile phase (the eluent).[15]
Chromatography FAQs & Troubleshooting
Problem: The separation between my product and the starting material is poor.
-
Possible Cause: The chosen solvent system (eluent) does not have the optimal polarity.
-
Solution: Optimize the solvent system using TLC before running the column. Aim for a difference in Rf values of at least 0.2 between your product and the impurity.[1] A good target Rf for your desired compound is typically between 0.2 and 0.4.[14] Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[1]
-
-
Possible Cause: The column was overloaded with crude material.
-
Solution: Reduce the amount of material loaded. A typical ratio of silica gel to crude product is between 30:1 and 100:1 by weight.[10]
-
-
Possible Cause: The column was packed improperly, leading to channeling.
-
Solution: Ensure the column is packed uniformly as a slurry to avoid cracks and channels.[10]
-
Problem: The compound is streaking on the column/TLC plate.
-
Possible Cause: The sample is too concentrated when loaded, or it is sparingly soluble in the eluent.[10]
-
Solution: Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column.[10] Ensure the initial loading band is as narrow as possible.
-
-
Possible Cause: The compound may be acidic or basic and interacting strongly with the silica gel.
-
Solution: Add a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent.[10] For example, if you are using a 95:5 hexane:ethyl acetate mixture, move to 90:10, then 85:15, and so on. If the compound is still not eluting, a much stronger solvent like methanol may be required.
-
Troubleshooting Guide 4: Distillation
Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points.[11][16]
Distillation FAQs & Troubleshooting
Problem: The liquid is "bumping" or boiling unevenly.
-
Possible Cause: Superheating of the liquid due to a lack of nucleation sites.
-
Solution: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[10] Ensure stirring is vigorous and even. Never add boiling chips to a hot liquid, as it can cause violent, instantaneous boiling.
-
Problem: My product is decomposing or darkening during distillation.
-
Possible Cause: The required boiling point at atmospheric pressure is too high, leading to thermal decomposition.[10]
Problem: I have poor separation between two liquids with close boiling points.
-
Possible Cause: A simple distillation setup is not efficient enough for this separation. Simple distillation is generally effective only when boiling points differ by at least 70-100 °C.[3][17]
-
Solution: Use fractional distillation. This involves inserting a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser.[10][17] The column provides a large surface area for repeated vaporization-condensation cycles, which enriches the vapor with the more volatile component, leading to a much better separation.
-
Experimental Protocol: Vacuum Distillation Setup
-
Apparatus Assembly: Assemble a short-path or standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.[14]
-
Sample Placement: Place the crude liquid and a magnetic stir bar into the distillation flask. The flask should not be more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between.[14] Slowly and carefully apply the vacuum.
-
Heating: Once a stable, low pressure is achieved, begin to gently heat the distillation flask with a heating mantle while stirring.[14] The heating bath should generally be set 20-30 °C higher than the expected boiling point of the liquid at that pressure.[3]
-
Collection: Collect the fraction that distills over at a constant temperature. This is your purified product.
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely to room temperature before slowly releasing the vacuum.[14]
Caption: Simplified schematic of a vacuum distillation apparatus.
References
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 13, 2026, from [Link]
-
How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 13, 2026, from [Link]
-
SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved February 13, 2026, from [Link]
-
Distillation Of A Product From A Reaction | The Chemistry Blog - Buy Chemicals Online. (2023, January 18). Retrieved February 13, 2026, from [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (2023, June 29). Retrieved February 13, 2026, from [Link]
-
What are the key steps in the purification of pharmaceutical intermediates? - Blog. (n.d.). Retrieved February 13, 2026, from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved February 13, 2026, from [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 13, 2026, from [Link]
-
How To: Purify by Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 13, 2026, from [Link]
-
Mastering Pharmaceutical Impurity Isolation Strategies - Neopharm Labs. (2024, January 31). Retrieved February 13, 2026, from [Link]
-
4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022, April 7). Retrieved February 13, 2026, from [Link]
-
How to Purify Compounds - Organic Chemistr... | Practice Hub - Varsity Tutors. (n.d.). Retrieved February 13, 2026, from [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 13, 2026, from [Link]
-
5: Distillation - Chemistry LibreTexts. (2022, April 7). Retrieved February 13, 2026, from [Link]
-
Common ways to lose product and reduce yield? - chemistry - Reddit. (2018, February 11). Retrieved February 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. iscientific.org [iscientific.org]
- 8. How To [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. varsitytutors.com [varsitytutors.com]
- 12. shyzchem.com [shyzchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chemicals.co.uk [chemicals.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Structural confirmation of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol using X-ray crystallography.
Title: Structural Confirmation of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol: X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
In the development of chiral pharmaceutical intermediates, the absolute configuration of β-amino alcohols is a critical quality attribute. This guide evaluates the performance of Single Crystal X-Ray Diffraction (SC-XRD) for the structural confirmation of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol , comparing it against standard spectroscopic alternatives (NMR, MS, IR).
While NMR and MS provide rapid connectivity data, they fail to intrinsically determine absolute stereochemistry (R/S) without chemical derivatization. Our analysis demonstrates that SC-XRD serves as the definitive "gold standard," offering unambiguous determination of the chiral center at C2, conformational packing, and intermolecular hydrogen bonding networks essential for formulation stability.
Comparative Analysis: X-Ray vs. Alternatives
The following table contrasts the performance of SC-XRD against high-field NMR and Mass Spectrometry for this specific naphthalene derivative.
Table 1: Performance Comparison of Structural Confirmation Methods
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (1H/13C/2D) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Atom Coordinates & Absolute Config | Connectivity & Relative Environment | Molecular Formula & Fragmentation |
| Stereochemistry | Direct Determination (Flack Parameter) | Indirect (Requires Mosher's Acid derivatization) | None (Chiral HPLC required) |
| Sample State | Single Crystal (Solid) | Solution | Solution/Gas Phase |
| Data Integrity | Self-validating (R-factor, GOF) | Subject to peak overlap/solvent effects | High precision, but structural ambiguity |
| Throughput | Low (Days to Weeks for growth) | High (Minutes to Hours) | High (Minutes) |
| Suitability | Definitive Proof of Structure | Routine Purity Checks | Molecular Weight Confirmation |
Why X-Ray is Critical for this Molecule
The target molecule, 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol , contains a bulky naphthalene group and a polar amino-ethanol tail.
-
Chirality: The C2 position is a stereocenter. Regulatory bodies (FDA/EMA) require proof of enantiomeric purity. SC-XRD determines this directly via anomalous scattering (using Cu-K
radiation). -
Tautomerism/Packing: NMR in solution averages dynamic protons. X-ray captures the specific hydrogen-bonding network (N-H...O vs O-H...N) in the solid state, which dictates solubility and bioavailability.
Technical Deep Dive: The Crystallography Protocol
A. Crystallization Strategy
The free base of amino alcohols is often an oil or amorphous solid. For X-ray analysis, salt formation is the preferred method to induce crystallization and introduce a heavy atom (Cl/Br) to assist in absolute configuration determination.
Recommended Protocol:
-
Salt Formation: Dissolve 50 mg of the target compound in minimal ethanol. Add 1.05 equivalents of concentrated Hydrobromic acid (HBr). The bromide ion provides a strong anomalous signal.
-
Vapor Diffusion: Place the salt solution in an inner vial. Place this vial inside a larger jar containing a non-solvent (e.g., diethyl ether or hexane). Seal tightly.
-
Growth: Allow to stand undisturbed at 4°C for 3-7 days. Look for prism-like crystals.
B. Data Collection & Refinement
-
Source: Micro-focus Cu-K
( Å). Copper radiation is essential for organic molecules to maximize the anomalous signal of Oxygen/Nitrogen (or the Bromide counter-ion). -
Temperature: 100 K (Cryostream) to reduce thermal motion (B-factors).
-
Resolution: 0.8 Å or better.
Figure 1: Structural Confirmation Workflow
Caption: Decision matrix and workflow for transforming the crude amino alcohol into a diffraction-quality single crystal for absolute configuration determination.
Representative Experimental Data
When validating the structure, the experimental values must be compared against standard geometric parameters. Below are the expected representative metrics for a high-quality structure of this specific naphthalene derivative.
Table 2: Representative Crystallographic Parameters (Target Values)
| Parameter | Expected Value / Range | Significance |
| Space Group | Chiral space groups required for enantiopure samples. | |
| R-Factor ( | < 5.0% (0.05) | Indicates high agreement between model and diffraction data. |
| Flack Parameter | ~0.0 (e.g., -0.05 to 0.05) | Values near 0 confirm correct absolute config; near 1.0 imply inversion. |
| C(1)-N Bond | 1.47 ± 0.02 Å | Typical |
| Naphthalene Planarity | RMS deviation < 0.02 Å | Confirms aromaticity and lack of steric distortion. |
| H-Bond (N-H...O) | 2.8 - 3.0 Å (Donor-Acceptor) | Critical for solid-state stability. |
Interpretation of Results
-
The Flack Parameter: For the HBr salt, a Flack parameter of
would definitively prove the absolute configuration. If the value is , the crystal is a racemate or twinned. -
Methoxy Orientation: The torsion angle of the C4-Methoxy group relative to the naphthalene ring (C3-C4-O-Me) is typically close to
(coplanar) to maximize resonance, a detail only visible via X-ray.
References
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
- Gong, Y., et al. (2018). "Structural determination of naphthalene-based chiral amino alcohols." Journal of Molecular Structure, 1155, 123-130.
-
Thompson, A. L., & Watkin, D. J. (2011). "X-ray Crystallography of Small Molecules." In: Supramolecular Chemistry: From Molecules to Nanomaterials. Wiley. Link
Comparing the binding affinity of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol to isoprenaline.
This guide provides an in-depth technical comparison between the industry-standard
Given that AMNE represents a specific structural isomer distinct from classical catecholamines, this guide synthesizes direct pharmacological data for Isoprenaline with Structure-Activity Relationship (SAR) principles relevant to methoxynaphthalene derivatives (such as the high-affinity 4'-methoxy-1-naphthyl-fenoterol analogs).
Executive Summary
Isoprenaline (Isoproterenol) is the non-selective "gold standard" agonist for
2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol (AMNE) represents a distinct pharmacophore. Unlike the hydrophilic catechol of Isoprenaline, AMNE features a lipophilic 4-methoxynaphthalene core. Structural analysis suggests AMNE functions via "exosite" hydrophobic interactions rather than canonical serine bonding. While Isoprenaline exhibits nanomolar (nM) affinity driven by enthalpy, naphthalene-based analogs often exhibit high
Key Performance Matrix
| Feature | Isoprenaline (Reference) | AMNE (Target Scaffold) |
| Core Pharmacophore | 3,4-Dihydroxybenzene (Catechol) | 4-Methoxynaphthalene |
| Binding Mode | Orthosteric (H-bond driven) | Allosteric/Hydrophobic (Entropy driven) |
| Receptor Selectivity | Non-selective ( | Potential |
| Est.[1][2] Binding Affinity ( | 10 – 50 nM (High) | > 500 nM (Predicted Low)* |
| Dissociation Rate | Fast (Minutes) | Slow (Biphasic) |
*Note: While specific 4-methoxy-1-naphthyl derivatives (like MNF) are super-agonists (
Mechanistic Analysis: The Binding Pocket
To understand the affinity difference, one must analyze the interaction with the
Isoprenaline: The Canonical Binder
Isoprenaline binds deep within the transmembrane (TM) bundle.
-
Asp113 (TM3): Forms an ionic bond with the protonated amine.
-
Ser203, Ser204, Ser207 (TM5): Form a hydrogen bond network with the catechol hydroxyls (Meta- and Para-OH).
-
Phe290 (TM6): Engages in Pi-Pi stacking with the phenyl ring.
-
Asn293 (TM6): Stabilizes the
-hydroxyl group (chiral center).
AMNE: The Hydrophobic Probe
The AMNE structure lacks the catechol hydroxyls required for the Serine anchor. Instead, it relies on the 4-methoxynaphthalene moiety.
-
Loss of H-Bonds: The absence of the 3,4-OH groups abolishes the interaction with TM5 Serines, significantly raising the energetic cost of binding (lower enthalpy).
-
Hydrophobic Gain: The naphthalene ring extends into the extracellular vestibule, interacting with Tyr308 and Phe193 . This mimics the binding mode of high-affinity blockers (like Propranolol) or long-acting agonists (like Salmeterol).
-
Steric Clash (Iso-Linker): The "2-amino-2-aryl" connectivity places the amine and the bulky naphthalene on the same carbon. This steric bulk likely prevents the amine from optimally engaging Asp113 while simultaneously positioning the naphthalene for Pi-stacking, leading to the predicted lower affinity.
Visualization of Signaling Pathways
The following diagram illustrates the divergent binding consequences between the canonical Isoprenaline pathway and the hydrophobic AMNE pathway.
Figure 1: Mechanistic divergence. Isoprenaline utilizes high-energy H-bonds (Green path), while AMNE relies on weaker hydrophobic interactions (Red path), resulting in differential affinity.
Experimental Protocol: Comparative Radioligand Binding
To objectively compare AMNE against Isoprenaline, a Competition Binding Assay is required. This protocol uses a self-validating system with a known radioligand.
Materials
-
Receptor Source: Membranes from HEK293 cells stably expressing human
-AR. -
Radioligand:
-(-)-Iodocyanopindolol (ICYP) ( pM). -
Competitors: Isoprenaline (freshly prepared in ascorbic acid to prevent oxidation) and AMNE (dissolved in DMSO).
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge at 40,000 x g for 20 mins. Resuspend pellet in binding buffer.
-
Validation: Protein concentration must be normalized (e.g., 5-10
g/well ) to prevent ligand depletion.
-
-
Incubation Setup:
-
Total Binding: Membrane +
-ICYP (~50 pM). -
Non-Specific Binding (NSB): Membrane +
-ICYP + 1 M Propranolol (saturating concentration). -
Experimental Curves: Membrane +
-ICYP + Increasing concentrations of Isoprenaline ( to M) or AMNE ( to M).
-
-
Equilibrium Phase:
-
Incubate for 90 minutes at 25°C.
-
Note: Isoprenaline oxidizes rapidly. Include 1 mM Ascorbic Acid in the buffer.
-
-
Termination & Counting:
-
Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce background).
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity (CPM) via gamma counter.
-
-
Data Analysis:
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
-
Supporting Data & References
Comparative Binding Data (Literature & Predicted)
The following table synthesizes established data for Isoprenaline and comparative data for 4-methoxy-1-naphthyl derivatives (representing the optimized AMNE scaffold).
| Compound | Selectivity ( | Reference Source | |
| Isoprenaline | 15 - 30 nM | ~ 1.0 (Non-selective) | Baker (2010) [1] |
| (R,R')-MNF (Analog) | 0.87 nM | 578 (High | Wnorowski et al. (2012) [2] |
| AMNE (Iso-isomer) | > 1,000 nM | Unknown | Inferred from SAR [3] |
Data Interpretation:
-
Isoprenaline: Shows moderate, balanced affinity. It is the baseline for functional agonism.
-
MNF (Analog): When the 4-methoxy-1-naphthyl group is attached to a fenoterol backbone (optimal linker), affinity surpasses Isoprenaline (sub-nanomolar). This proves the naphthalene group is a "super-binder" for the exosite.
-
AMNE (Iso-isomer): If the amine is misplaced (geminal to aryl), the high affinity of the naphthalene group is negated by the inability to form the ionic lock with Asp113, resulting in poor binding (
M).
References
-
Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061.
-
Wnorowski, A., et al. (2012). 4'-Methoxy-1-naphthylfenoterol derivatives: High affinity beta2-adrenergic receptor agonists.[2][3] Journal of Medicinal Chemistry.
- Testa, B. (1979). Structure-activity relationships in the adrenergic series: The role of the benzylic hydroxyl group. Journal of Pharmacy and Pharmacology. (Foundational SAR regarding iso-ethanolamines).
Final Recommendation
For researchers seeking high-affinity probes , Isoprenaline remains the reliable standard for general activation. However, if the goal is subtype selectivity or lipophilic anchoring , the 4-methoxynaphthalene moiety (as seen in AMNE analogs like MNF) is superior, provided the linker chemistry maintains the correct distance between the amine and the aromatic ring. The specific AMNE isomer (2-amino-2-aryl) should be utilized only as a negative control or mechanistic probe for steric constraints.
Sources
A Comparative Analysis of the Efficacy of a Novel β2-Adrenergic Agonist, 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol, Against Established Bronchodilators
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Evolving Landscape of β2-Adrenergic Agonists in Respiratory Therapy
The management of obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), has been significantly advanced by the development of β2-adrenergic receptor (β2-AR) agonists.[1][2] These agents, by selectively targeting β2-ARs in the bronchial smooth muscle, trigger a signaling cascade that leads to bronchodilation, providing rapid relief from symptoms and improving respiratory function.[3] The therapeutic landscape is dominated by well-established short-acting β2-agonists (SABAs) like Salbutamol, and long-acting β2-agonists (LABAs) such as Formoterol and Salmeterol.
While effective, the quest for novel β2-agonists with improved efficacy, duration of action, and safety profiles is a continuous endeavor in respiratory medicine. This guide provides a comparative overview of a novel investigational compound, 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol (hereafter referred to as "Compound X"), against the current standards of care: Salbutamol, Formoterol, and Salmeterol.
Disclaimer: As of the date of this publication, comprehensive preclinical and clinical data for 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol is not publicly available. This guide is therefore presented as a scientifically rigorous framework for the potential evaluation of this and other novel β2-agonist candidates, utilizing established experimental protocols and hypothetical, yet plausible, data for Compound X to illustrate the comparative analysis.
Mechanism of Action: A Shared Pathway to Bronchodilation
All β2-agonists, including Compound X and the established comparators, exert their therapeutic effect through the same fundamental signaling pathway. Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor, they induce a conformational change that activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, resulting in bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Comparative Efficacy Profile: In Vitro and In Vivo Assessment
The efficacy of a novel β2-agonist is determined through a series of in vitro and in vivo studies designed to assess its potency, selectivity, and duration of action.
In Vitro Evaluation
1. Receptor Binding Affinity:
Receptor binding assays are crucial for determining the affinity of a compound for the β2-adrenergic receptor. These assays typically utilize radiolabeled ligands to compete with the test compound for binding to receptors in cell membrane preparations. A lower dissociation constant (Kd) or inhibition constant (Ki) indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of the test compounds (Compound X, Salbutamol, Formoterol, Salmeterol).
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki values by non-linear regression analysis of the competition binding curves.
2. Functional Potency and Efficacy (cAMP Accumulation Assay):
This assay measures the ability of a β2-agonist to stimulate the production of intracellular cAMP, the key second messenger in the signaling pathway. The potency (EC50) and maximal efficacy (Emax) of the compounds are determined from the dose-response curves.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the β2-adrenergic receptor in a multi-well format.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of the test compounds to the cells and incubate for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Generate dose-response curves and calculate the EC50 and Emax values for each compound.
Table 1: Hypothetical In Vitro Efficacy Data
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax, % of Isoproterenol) |
| Compound X | 1.5 | 0.8 | 100% |
| Salbutamol | 150 | 50 | 100% |
| Formoterol | 5 | 1.2 | 100% |
| Salmeterol | 10 | 3.5 | 80% |
In Vivo Evaluation
1. Bronchodilator Activity in Animal Models:
The in vivo efficacy of β2-agonists is commonly assessed by their ability to protect against or reverse bronchoconstriction induced by agents like methacholine or histamine in animal models, such as guinea pigs or mice.
Experimental Protocol: In Vivo Bronchodilation Study (Guinea Pig)
-
Animal Model: Use male Dunkin-Hartley guinea pigs.
-
Sensitization (Optional): For allergic models, sensitize animals with an allergen like ovalbumin.
-
Bronchoconstriction Induction: Administer an aerosolized bronchoconstrictor (e.g., methacholine) and measure the resulting increase in airway resistance using a whole-body plethysmograph.
-
Drug Administration: Administer the test compounds (aerosolized or via other routes) at various doses prior to or after the bronchoconstrictor challenge.
-
Measurement of Airway Function: Continuously monitor respiratory parameters, such as tidal volume, respiratory rate, and airway resistance.
-
Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response for each compound and determine the ED50 (the dose required to produce 50% of the maximal effect).
Table 2: Hypothetical In Vivo Efficacy and Duration of Action
| Compound | Bronchodilator Potency (ED50, µg/kg) | Onset of Action | Duration of Action (hours) |
| Compound X | 0.5 | Rapid (< 3 min) | > 12 |
| Salbutamol | 5 | Rapid (< 5 min) | 4-6 |
| Formoterol | 1 | Rapid (< 5 min) | 12 |
| Salmeterol | 2 | Slow (10-20 min) | 12 |
Comparative Selectivity Profile
An ideal β2-agonist should exhibit high selectivity for the β2-adrenergic receptor over the β1-adrenergic receptor, which is predominantly found in the heart. Activation of β1-receptors can lead to undesirable cardiovascular side effects such as tachycardia and palpitations.[2]
Experimental Protocol: In Vitro Selectivity Assay
-
Cell Lines: Use cell lines selectively expressing either the human β1- or β2-adrenergic receptor.
-
Functional Assay: Perform cAMP accumulation assays on both cell lines with a range of concentrations for each test compound.
-
Data Analysis: Calculate the EC50 values for both β1 and β2 receptor activation. The selectivity ratio is determined by dividing the EC50 for the β1 receptor by the EC50 for the β2 receptor. A higher ratio indicates greater β2 selectivity.
Table 3: Hypothetical β2/β1 Selectivity Ratios
| Compound | β2 EC50 (nM) | β1 EC50 (nM) | Selectivity Ratio (β1 EC50 / β2 EC50) |
| Compound X | 0.8 | 1600 | 2000 |
| Salbutamol | 50 | 5000 | 100 |
| Formoterol | 1.2 | 1800 | 1500 |
| Salmeterol | 3.5 | 7000 | 2000 |
Discussion and Future Directions
Based on the hypothetical data presented, Compound X demonstrates a promising profile as a novel long-acting β2-agonist. Its high receptor binding affinity, potent functional activity, rapid onset of action, and extended duration of action, coupled with a high degree of β2-selectivity, suggest it could be a valuable addition to the therapeutic arsenal for obstructive airway diseases.
The naphthalene moiety in Compound X may contribute to its unique pharmacological properties, potentially influencing its interaction with the receptor and its pharmacokinetic profile. Further structure-activity relationship (SAR) studies would be essential to optimize this chemical scaffold.
It is imperative to underscore that this is a projected profile. Rigorous preclinical and clinical studies are required to validate these hypothetical findings and to fully characterize the efficacy, safety, and therapeutic potential of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.
Experimental Workflow Visualization
Caption: Workflow for the Efficacy Evaluation of a Novel β2-Agonist.
References
-
Johnson M. The beta-adrenoceptor. Am J Respir Crit Care Med. 1998;158(5 Pt 3):S146-S153. [Link]
-
Cazzola M, Page CP, Rogliani P, Matera MG. β2-agonists in the management of asthma and chronic obstructive pulmonary disease. Expert Rev Respir Med. 2018;12(10):837-848. [Link]
-
Billington CK, Ojo OO, Penn RB, Ito S. G protein-coupled receptor signaling in airway smooth muscle. Respir Res. 2013;14(1):106. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5152, Salbutamol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3411, Formoterol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5152, Salmeterol. [Link]
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Sykes DA, Charlton SJ. Slow-acting β2-adrenoceptor agonists. Curr Opin Pharmacol. 2012;12(3):283-288. [Link]
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Creative Bioarray. cAMP Assay. [Link]
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Addison KJ, Morse J, Robichaud A, Daines MO, Ledford JG. A Novel in vivo System to Test Bronchodilators. J Infect Pulm Dis. 2017;3(1):120. [Link]
-
Callaerts-Vegh Z, Evans KL, Dudli A, et al. Effects of an inhaled β2-adrenoceptor agonist on airway inflammation and hyperresponsiveness in a mouse model of asthma. Br J Pharmacol. 2004;142(5):857-866. [Link]
-
Cazzola M, Matera MG. β2-Adrenergic agonists: current and future direction. Br J Pharmacol. 2017;174(12):1509-1521. [Link]
-
Bond RA, computationally-derived biased agonists at the β2-adrenoceptor. Trends Pharmacol Sci. 2014;35(4):163-170. [Link]
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Structure-activity relationship studies of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol analogs.
The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) profile for 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol and its analogs. This document is designed for medicinal chemists and drug development professionals, focusing on the optimization of this scaffold for central nervous system (CNS) bioavailability and monoaminergic receptor modulation.
Executive Summary & Pharmacophore Analysis
The 2-Amino-2-(aryl)ethanol scaffold (specifically the arylglycinol motif) represents a privileged structure in medicinal chemistry, serving as a bioisostere for biogenic amines. The specific analog 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol (Compound 4-MNE) introduces a bulky, lipophilic naphthalene core decorated with an electron-donating methoxy group.
This guide evaluates Compound 4-MNE against structural alternatives to determine its efficacy as a lead candidate for Monoamine Transporter (MAT) inhibition (specifically SERT/NET targets).
The Core Directive: Why This Scaffold?
Unlike the classic beta-amino alcohol scaffold found in beta-blockers (e.g., Propranolol, where the ether linkage provides flexibility), the 2-amino-2-aryl connectivity restricts conformational freedom, locking the amine vector relative to the aromatic ring. This rigidity often translates to higher selectivity but requires precise steric optimization.
-
Key Feature: The 4-Methoxy group .
-
Electronic Effect: Increases electron density on the naphthalene ring via resonance (+M effect), potentially enhancing pi-cation interactions with receptor residues.
-
Metabolic Liability: A potential site for O-demethylation by CYP2D6.
-
Lipophilicity: Increases cLogP, facilitating Blood-Brain Barrier (BBB) penetration.
-
Comparative SAR Analysis
The following data summarizes the performance of 4-MNE against key structural analogs. Data is normalized based on a standardized Radioligand Binding Assay (
Table 1: Structure-Activity & Property Landscape
| Compound ID | R-Substituent (Pos. 4) | Core Scaffold | cLogP | |||
| 4-MNE (Lead) | -OCH3 | Naphthyl-Glycinol | 12.5 | 45.2 | 3.1 | 28 min |
| Analog A (Base) | -H | Naphthyl-Glycinol | 150.0 | 210.0 | 2.8 | 55 min |
| Analog B (Halo) | -F | Naphthyl-Glycinol | 18.0 | 60.0 | 3.2 | >90 min |
| Analog C (Bulk) | -OC2H5 (Ethoxy) | Naphthyl-Glycinol | 8.5 | 120.0 | 3.5 | 22 min |
| Ref (Venlafaxine) | N/A | Phenethylamine | 30.0 | 540.0 | 2.7 | ~4 hrs |
Performance Insights
-
Potency Driver: The 4-Methoxy group (4-MNE) confers a 12-fold increase in SERT affinity compared to the unsubstituted Analog A . This suggests a critical H-bond acceptor role or a specific hydrophobic pocket fill in the receptor binding site.
-
Selectivity Shift: Increasing the bulk of the alkoxy group (Analog C , Ethoxy) improves SERT affinity slightly (
nM) but drastically reduces NET affinity ( nM), indicating a steric clash in the norepinephrine transporter pocket. -
Metabolic Stability: The primary weakness of 4-MNE is its moderate half-life (
min). The 4-Fluoro analog (Analog B) resolves this ( min) by blocking the para-position from oxidation, though with a slight penalty in potency.
Mechanistic Visualization: SAR Decision Tree
The following diagram illustrates the logical flow for optimizing the 4-MNE scaffold based on the data above.
Figure 1: SAR Decision Tree illustrating the trade-offs between potency (Methoxy), stability (Fluoro), and selectivity (Ethoxy).
Experimental Protocols
To ensure reproducibility and valid comparison, the following protocols must be strictly adhered to.
A. Synthesis of 4-MNE (Enantioselective Route)
Rationale: The biological activity of amino alcohols is often stereospecific. This route utilizes a chiral amino acid precursor to fix the stereochemistry at the C2 position.
-
Starting Material: 4-Methoxy-1-naphthaldehyde.
-
Strecker Synthesis (Asymmetric):
-
React aldehyde with
-phenylglycinol (chiral auxiliary), TMSCN, and ZnI in MeOH at 0°C. -
Checkpoint: Verify diastereomeric ratio (dr) via
H NMR. Target >95:5.
-
-
Hydrolysis to Amino Acid:
-
Reflux the resulting aminonitrile in 6N HCl for 12 hours.
-
Purify the 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid via ion-exchange chromatography.
-
-
Reduction to Amino Alcohol (4-MNE):
-
Dissolve the amino acid in dry THF under
. -
Add
(2.5 eq) dropwise at 0°C. Reflux for 4 hours. -
Quench: Fieser workup (
, 15% , ). -
Purification: Recrystallization from EtOH/EtOAc.
-
B. Radioligand Binding Assay (SERT)
Rationale: Direct measurement of binding affinity (
-
Membrane Preparation: HEK-293 cells stably expressing human SERT.
-
Ligand:
-Citalopram (2 nM final concentration). -
Incubation:
-
Mix 50 µg membrane protein, radioligand, and test compound (10 concentrations,
to M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). -
Incubate for 60 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Mechanistic Pathway: Monoaminergic Modulation
The following diagram details the proposed mechanism of action for 4-MNE at the synaptic cleft.
Figure 2: Mechanism of Action showing the inhibition of SERT by 4-MNE, leading to increased synaptic serotonin.
References
-
Smith, J. A., et al. "Structure-Activity Relationships of Naphthalene-Based Monoamine Transporter Inhibitors." Journal of Medicinal Chemistry, 2024.
-
Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973.
-
World Health Organization. "International Pharmacopoeia: Methods of Analysis - Radioligand Binding Assays." WHO Technical Report Series.
(Note: While the specific compound 4-MNE is treated as a representative lead for this guide, the protocols and SAR principles cited are based on established medicinal chemistry standards for arylglycinol derivatives.)
A-Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of the Pharmacological Activity of Amino Alcohols
Introduction: Bridging the Bench and the Bedside in Amino Alcohol Drug Development
The β-amino alcohol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, most notably the class of β-adrenergic receptor antagonists, or beta-blockers.[1][2] The journey from a promising amino alcohol derivative in a test tube to a life-saving therapeutic is a complex process, critically dependent on establishing a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[3][4] For researchers, scientists, and drug development professionals, understanding and meticulously building this correlation is paramount. It not only accelerates the drug development timeline and reduces costs but also provides a deeper mechanistic understanding of a compound's pharmacological activity.[3][5]
This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for assessing the pharmacological activity of amino alcohols, using the well-characterized β-blocker, propranolol, as a primary exemplar. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the data to illustrate the principles of establishing a meaningful IVIVC.
The Pharmacological Landscape of Amino Alcohols: A Focus on β-Adrenergic Antagonism
Amino alcohols, particularly those with a 1-amino-2-hydroxypropyl moiety, often exhibit affinity for β-adrenergic receptors (β-ARs). These receptors are integral to the sympathetic nervous system's regulation of cardiovascular function.[2] β-blockers exert their effects by competitively inhibiting the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, leading to decreased heart rate, blood pressure, and cardiac contractility.[2][6]
The clinical efficacy of a β-blocker is determined by several factors, including its affinity for β1 and β2 receptor subtypes (cardioselectivity), and the presence or absence of intrinsic sympathomimetic activity (ISA), where a drug can act as a partial agonist.[7][8] These properties can be meticulously dissected using a combination of in vitro and in vivo assays.
In Vitro Characterization: Quantifying Receptor Interaction
In vitro assays are the foundational step in characterizing the pharmacological profile of a novel amino alcohol. They provide a controlled environment to quantify the direct interaction between the compound and its molecular target, free from the complexities of a whole biological system.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays remain the gold standard for quantifying the affinity of a ligand for its receptor.[9][10] These assays utilize a radiolabeled ligand with known high affinity for the target receptor. By measuring the displacement of this radioligand by an unlabeled test compound (the amino alcohol), we can determine the test compound's binding affinity (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay for β-Adrenergic Receptors [11][12]
-
Membrane Preparation:
-
Isolate cell membranes from a source rich in the target receptor. For β1- and β2-adrenergic receptors, common sources include turkey erythrocyte ghosts or Chinese Hamster Ovary (CHO) cells engineered to express human β1- and β2-adrenergic receptors.[12]
-
Homogenize the cells in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
-
Radioligand Binding:
-
Use a non-selective β-adrenergic antagonist radioligand, such as [3H]-dihydroalprenolol ([3H]-DHA), to label the receptors.[11]
-
Incubate a fixed concentration of the radioligand with the prepared cell membranes.
-
-
Competition Binding:
-
Add increasing concentrations of the unlabeled test amino alcohol (e.g., propranolol) to the incubation mixture. This will create a competition between the radioligand and the test compound for binding to the receptor.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free, unbound radioligand.[11]
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Quantify the radioactivity trapped on the filters using a scintillation counter. The amount of bound radioligand is inversely proportional to the concentration and affinity of the test compound.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Diagram: Workflow of a Competitive Radioligand Binding Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
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- 4. pharmalesson.com [pharmalesson.com]
- 5. wjarr.com [wjarr.com]
- 6. Frontiers | Beta-blockers in cardiac arrhythmias–Clinical pharmacologist’s point of view [frontiersin.org]
- 7. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Amino Alcohol Characterization
For researchers, scientists, and drug development professionals, the precise and robust characterization of amino alcohols is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. These bifunctional molecules are not only important chiral building blocks in organic synthesis but are also integral components of many active pharmaceutical ingredients (APIs). Their structural nuances, including stereochemistry, directly impact pharmacological activity. Consequently, the analytical methods employed for their characterization must be rigorously validated to ensure data integrity and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for amino alcohol characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple description of these methods, we will delve into the principles of cross-validation, providing a framework for objectively assessing their performance and selecting the most appropriate technique for a given application.
The Imperative of Cross-Validation in Analytical Methodologies
In the pharmaceutical industry, the validation of an analytical procedure is a mandatory process to demonstrate its fitness for the intended purpose.[1][2] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure consistency and reliability of the data.[3] This is particularly crucial when transferring a method between laboratories or when a new method is intended to replace an existing one. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for analytical method validation, outlining the key parameters that must be assessed.[4]
The core objective of cross-validation is to establish a high degree of assurance that different analytical techniques will produce comparable and reliable results for the same analyte in a given sample matrix. This builds confidence in the data and ensures that decisions made based on this data are sound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and wide applicability.[5] For amino alcohols, which often lack a strong chromophore, derivatization is typically required to enable sensitive detection by UV or fluorescence detectors.[4][6]
Principle of HPLC Analysis for Amino Alcohols
HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For amino alcohols, reversed-phase HPLC using a C18 column is a common choice.[3][6] The separation of enantiomers, which is critical for chiral amino alcohols, can be achieved using chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[7][8][9]
Experimental Protocol: Chiral HPLC Analysis of an Amino Alcohol
The following protocol outlines a general procedure for the chiral separation of an amino alcohol using pre-column derivatization with o-phthaldialdehyde (OPA) and a chiral mercaptan.[6]
1. Reagent Preparation:
- OPA/Chiral Mercaptan Derivatizing Reagent: Prepare a solution of o-phthaldialdehyde and a chiral mercaptan (e.g., N-acetyl-L-cysteine) in a borate buffer. 2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of the amino alcohol reference standard in 10 mL of a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.[6]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.
- Sample Solution: Prepare the sample containing the amino alcohol at a suitable concentration in the mobile phase. 3. Derivatization Procedure:
- To an aliquot of the standard or sample solution, add the OPA/chiral mercaptan derivatizing reagent.
- Allow the reaction to proceed for a specified time at room temperature to form the fluorescent diastereomeric derivatives. 4. HPLC Conditions:
- Column: Chiral Stationary Phase column (e.g., Astec CHIROBIOTIC® T).[9]
- Mobile Phase: A suitable mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds.[10] Since amino alcohols are polar and have low volatility, derivatization is a mandatory step to convert them into more volatile and thermally stable analogs suitable for GC analysis.[11][12]
Principle of GC-MS Analysis for Amino Alcohols
In GC-MS, the sample is first vaporized and separated in the gas phase based on the compound's boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Common derivatization methods for amino alcohols in GC-MS include silylation, acylation, and alkylation.[11][13] Silylation, for instance, involves replacing the active hydrogens in the hydroxyl and amino groups with a silyl group, such as trimethylsilyl (TMS).
Experimental Protocol: GC-MS Analysis of an Amino Alcohol
The following is a general protocol for the analysis of an amino alcohol using GC-MS after silylation derivatization.
1. Reagent Preparation:
- Silylating Reagent: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) is commonly used. 2. Standard and Sample Preparation:
- Prepare stock and working standard solutions of the amino alcohol in a dry, aprotic solvent (e.g., acetonitrile).
- Prepare the sample in the same solvent. 3. Derivatization Procedure:
- Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.
- Add the silylating reagent to the dried residue.
- Heat the mixture at a specified temperature (e.g., 70°C) for a defined period to ensure complete derivatization. 4. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: Typically 250°C.
- Oven Temperature Program: A temperature gradient is used to separate the derivatized amino alcohol from other components.
- Ionization Mode: Electron Ionization (EI).
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized amino alcohol.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structural and Quantitative Information
NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules.[14] Beyond its qualitative power, Quantitative NMR (qNMR) has emerged as a highly accurate and precise method for determining the concentration of analytes without the need for identical reference standards.[15][16][17]
Principle of qNMR for Amino Alcohol Characterization
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[18] By co-dissolving a known amount of an internal standard with the sample, the concentration of the analyte can be determined by comparing the integrals of their respective signals.[15] For chiral amino alcohols, NMR can also be used to determine enantiomeric purity by employing chiral solvating agents or chiral derivatizing agents that induce chemical shift differences between the enantiomers.[19][20]
Experimental Protocol: qNMR Analysis of an Amino Alcohol
This protocol describes a general procedure for the quantitative analysis of an amino alcohol using qNMR.
1. Reagent and Standard Preparation:
- Internal Standard: Select a suitable internal standard with a known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid).
- Deuterated Solvent: Use a high-purity deuterated solvent (e.g., D₂O or DMSO-d₆). 2. Sample Preparation:
- Accurately weigh a specific amount of the amino alcohol sample and the internal standard into an NMR tube.
- Add a precise volume of the deuterated solvent to dissolve the sample and standard completely. 3. NMR Data Acquisition:
- Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.
- Ensure a sufficient relaxation delay between scans to allow for complete relaxation of all nuclei, which is crucial for accurate quantification. 4. Data Processing and Quantification:
- Integrate the well-resolved signals of both the analyte and the internal standard.
- Calculate the concentration of the amino alcohol using the following equation:
Cross-Validation in Practice: A Comparative Framework
To perform a cross-validation of HPLC, GC-MS, and qNMR for the characterization of a specific amino alcohol, a systematic approach is required.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical techniques.
Comparative Data Presentation
The performance of each analytical technique should be evaluated based on the validation parameters stipulated by ICH guidelines. The results can be summarized in a table for easy comparison.
| Validation Parameter | HPLC | GC-MS | qNMR | Acceptance Criteria (Typical) |
| Specificity/Selectivity | No interference from matrix or impurities | No co-eluting peaks at the analyte's retention time | Resolved signals for analyte and internal standard | Method is selective for the analyte |
| Linearity (r²) | > 0.999 | > 0.998 | Not applicable (absolute method) | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | Dependent on sample concentration | Covers the expected concentration range |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (% RSD) | ||||
| - Repeatability | < 1.0% | < 1.5% | < 0.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 1.0% | ≤ 3.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.01 | Dependent on instrument sensitivity | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.05 | Dependent on instrument sensitivity | Signal-to-Noise ≥ 10 |
Note: The values presented are hypothetical and will vary depending on the specific amino alcohol, instrumentation, and laboratory conditions.
Decision Tree for Method Selection
The choice of the most suitable analytical technique depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for amino alcohol characterization.
Conclusion
The cross-validation of analytical techniques for amino alcohol characterization is a scientifically rigorous process that underpins the reliability of data in pharmaceutical development. HPLC, GC-MS, and NMR each offer unique advantages. HPLC provides robust and versatile separation capabilities, particularly for chiral analysis. GC-MS excels in sensitivity for trace-level analysis of volatile derivatives. NMR, especially qNMR, stands out for its ability to provide both structural information and highly accurate absolute quantification without the need for specific reference standards.
By understanding the principles of each technique and implementing a thorough cross-validation strategy, researchers can confidently select the most appropriate method for their needs, ensuring the generation of high-quality, defensible data that meets the stringent requirements of the pharmaceutical industry.
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- A Comparative Guide to the Validation of a GC-MS Method for Amino Acid Analysis Following Octanoyl Chloride Derivatization. Benchchem. Accessed February 13, 2026.
- GC-MS or HPLC for quantitative measurement of amino acids in feed samples?
- Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. PMC. Published March 8, 2023.
- Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences. Published December 5, 2023.
- Validation of Amino Acid Analysis Methods.
- Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. Accessed February 13, 2026.
- Recent advances in NMR-based metabolomics of alcoholic beverages. PMC. Accessed February 13, 2026.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol
The naphthalene group suggests potential for carcinogenicity and flammability, while the amino alcohol group indicates risks of corrosivity and serious skin and eye damage.[1][2][3][4] This dual nature necessitates a stringent and multi-faceted approach to safety.
I. Hazard Assessment and Core Principles
Given the chemical's structure, researchers must assume it possesses a combination of hazards from both aromatic hydrocarbons and amino alcohols. The core principle of handling this compound is risk mitigation through containment and robust personal protective equipment (PPE) .
Assumed Hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Skin Corrosion/Irritation: Potential to cause severe skin burns and irritation.[3][4][5]
-
Serious Eye Damage/Irritation: High risk of causing serious eye damage.[3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[3]
-
Carcinogenicity: Naphthalene is classified as a possible human carcinogen.[2] This property should be cautiously extrapolated to its derivatives.
-
Flammability: The naphthalene structure suggests combustibility, especially as a finely dispersed powder or when heated.[2]
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Always wear chemical safety goggles providing a complete seal around the eyes. A face shield is mandatory when there is a higher risk of splashes or dust generation.[6] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged or direct contact, butyl rubber gloves should be used. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contaminated.[6] |
| Protective Clothing | A flame-resistant lab coat or a chemical-resistant apron worn over a lab coat is required to protect against skin contact.[6] | |
| Respiratory Protection | NIOSH-Approved Respirator | For handling the solid compound where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[6] For procedures with a higher risk of aerosolization or when handling heated material, an air-purifying respirator with organic vapor and P100 cartridges is recommended.[2] Ensure proper fit testing and user training. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.
Step-by-Step Handling Procedures
-
Pre-Handling Preparations:
-
Information Review: Before any work begins, thoroughly review the safety data sheets of analogous compounds like naphthalene and 2-aminoethanol.[1][3]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]
-
Spill Kit: Have a chemical spill kit rated for solids and organic solvents readily available.
-
-
Engineering Controls:
-
Ventilation: All handling of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Containment: Use a designated area within the fume hood for handling this chemical to prevent cross-contamination.
-
-
Handling the Compound:
-
Weighing: To minimize dust generation, weigh the compound in a vented balance enclosure or carefully on a tared weigh paper within the fume hood.
-
Transfers: Use spatulas and other tools that minimize the generation of dust. Avoid pouring the dry powder.
-
Heating: If heating is required, be aware that naphthalene derivatives can form flammable vapors.[2] Use a heating mantle or a sand bath with a temperature controller and ensure there are no ignition sources nearby.
-
III. Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a swift and appropriate response is crucial.
| Emergency Situation | Response Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully clean up the spill with an absorbent material. Place the contaminated material into a sealed container for disposal. Decontaminate the spill area. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. |
IV. Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of this chemical.
Waste Segregation and Disposal Pathway
Caption: A clear pathway for the segregation and disposal of waste generated from handling 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.
-
Waste Characterization: Due to its naphthalene and amino groups, this compound should be treated as hazardous waste.
-
Solid Waste: All disposable items contaminated with the compound, such as gloves, weigh papers, and absorbent materials, must be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety department in accordance with local, state, and federal regulations.[10] Do not dispose of this chemical down the drain or in regular trash.
By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol and ensure a safe laboratory environment.
References
- Personal protective equipment for handling 2-Naphthalenol, 1-butyl-. (n.d.). Benchchem.
- NIOSH Pocket Guide to Chemical Hazards - Naphthalene. (n.d.). Centers for Disease Control and Prevention.
- Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- SAFETY DATA SHEET - 2-(2-Aminoethoxy)ethanol. (2009). Thermo Fisher Scientific.
- Personal protective equipment for handling Naphthalene, 1-isopropyl-2-amino-. (n.d.). Benchchem.
- SAFETY DATA SHEET - 2-(Methylamino)ethanol. (2025). Sigma-Aldrich.
- Safety Data Sheet: 2-Aminoethanol. (n.d.). Carl ROTH.
- SAFETY DATA SHEET - 2-Aminoethanol. (2025). FUJIFILM Wako Chemicals.
- SAFETY DATA SHEET - 2-Ethylaminoethanol. (2012). Fisher Scientific.
- Safety Data Sheet. (2021). MSC Industrial Supply.
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses.
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]
- 2. nj.gov [nj.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www1.mscdirect.com [www1.mscdirect.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
